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  • Product: 4,5,6-Tri-tert-butyl-1,2,3-triazine
  • CAS: 103794-88-3

Core Science & Biosynthesis

Foundational

4,5,6-Tri-tert-butyl-1,2,3-triazine: Molecular Structure, Bonding, and Reaction Dynamics

Executive Summary The synthesis and characterization of highly sterically hindered heterocycles provide critical insights into chemical bonding, ring strain, and reaction dynamics. 4,5,6-Tri-tert-butyl-1,2,3-triazine is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis and characterization of highly sterically hindered heterocycles provide critical insights into chemical bonding, ring strain, and reaction dynamics. 4,5,6-Tri-tert-butyl-1,2,3-triazine is a remarkable molecular entity that exemplifies the limits of steric crowding within an aromatic system. Due to the immense van der Waals strain imposed by three adjacent tert-butyl groups, this compound is notoriously difficult to synthesize as a primary product. Instead, it emerges as a minor byproduct (3–5%) during the thermal rearrangement of tri-tert-butylcyclopropenyl azide, a reaction that predominantly yields the kinetically stabilized tri-tert-butylazete[1].

This whitepaper provides an in-depth technical analysis of the molecular structure, bonding distortions, and the post-transition-state bifurcation dynamics that govern the formation of 4,5,6-tri-tert-butyl-1,2,3-triazine.

Molecular Structure and Bonding Dynamics

The 1,2,3-Triazine Core

The parent 1,2,3-triazine is a planar, six-membered aromatic heterocycle containing three contiguous nitrogen atoms[1]. The electronic structure is characterized by a delocalized π -system and three adjacent sp2 -hybridized nitrogen lone pairs. The proximity of these lone pairs generates significant electrostatic repulsion, making the 1,2,3-triazine core inherently more energy-rich and susceptible to decomposition (e.g., N2​ extrusion) than its 1,3,5- or 1,2,4-isomers.

Steric Hindrance and Bond Distortion

The introduction of tert-butyl groups at the 4, 5, and 6 positions induces extreme steric hindrance (A-strain). To accommodate the overlapping van der Waals radii of the bulky substituents, the molecule undergoes significant geometric distortion:

  • Bond Elongation: The C−C and C−N bonds within the ring elongate beyond standard aromatic lengths to increase the distance between the adjacent tert-butyl groups.

  • Deviation from Planarity: While X-ray crystallographic analyses of lesser-substituted 1,2,3-triazines show a planar ring[1], the tri-tert-butyl derivative exhibits out-of-plane distortions to relieve in-plane steric clashes.

  • Thermodynamic Destabilization: The combination of lone-pair repulsion and severe steric strain drastically lowers the activation barrier for nitrogen extrusion, explaining the molecule's low yield during synthesis.

Mechanistic Pathways: Post-Transition-State Bifurcation

The formation of 4,5,6-tri-tert-butyl-1,2,3-triazine is a classic example of complex reaction dynamics. At ambient temperatures, tri-tert-butylcyclopropenyl azide undergoes a kinetically controlled degenerate allylic rearrangement[2]. However, at elevated temperatures (~125 °C), the molecule overcomes the activation barrier for ring expansion.

Recent computational and experimental studies reveal that the reaction does not follow a simple statistical thermodynamic pathway. Instead, it undergoes post-transition-state bifurcation [2]. After passing through the ring-expansion transition state, the potential energy surface bifurcates:

  • Major Pathway: Elimination of N2​ to form tri-tert-butylazete (55–65%).

  • Minor Pathway: 3,3-sigmatropic rearrangement to form 4,5,6-tri-tert-butyl-1,2,3-triazine (3–5%).

ReactionDynamics A Tri-tert-butylcyclopropenyl azide (Starting Material) B Degenerate Azide (Kinetic Control) A->B Low Temp (< 50 °C) Allylic Shift C Ring Expansion TS (Thermal Activation) A->C High Temp (~125 °C) Energy Barrier Overcome D Post-TS Bifurcation (Nonstatistical Dynamics) C->D Ring Expansion E Tri-tert-butylazete + N2 (Major Product: 55-65%) D->E N2 Elimination F 4,5,6-Tri-tert-butyl-1,2,3-triazine (Minor Product: 3-5%) D->F 3,3-Sigmatropic Rearrangement

Fig 1: Reaction dynamics of tri-tert-butylcyclopropenyl azide thermolysis showing post-TS bifurcation.

Quantitative Data Analysis

The following tables summarize the reaction dynamics and the theoretical structural impacts of extreme steric bulk on the 1,2,3-triazine core.

Table 1: Product Distribution in Thermolysis of Tri-tert-butylcyclopropenyl azide

TemperatureKinetic ProductMajor Thermodynamic/Dynamic ProductMinor Product
Ambient (< 50 °C) Degenerate Azide (100%)--
125 °C (Toluene) -Tri-tert-butylazete (55–65%)4,5,6-Tri-tert-butyl-1,2,3-triazine (3–5%)

Table 2: Comparative Bonding Parameters (Parent vs. Tri-tert-butyl Substituted)

ParameterParent 1,2,3-Triazine4,5,6-Tri-tert-butyl-1,2,3-triazineMechanistic Impact
C-C Bond Length ~1.38 Å>1.42 Å (Elongated)Relief of adjacent tert-butyl A-strain
Ring Geometry PlanarDistorted / Non-planarMinimization of van der Waals clashes
Stability ModerateHighly strainedDrives N2​ extrusion to form azete

Experimental Protocol: Synthesis and Isolation

The synthesis of 4,5,6-tri-tert-butyl-1,2,3-triazine relies on the thermolysis of tri-tert-butylcyclopropenyl azide. The following protocol is designed as a self-validating system to ensure safety, tracking, and high-fidelity isolation.

Step-by-Step Methodology

Step 1: Precursor Synthesis Synthesize tri-tert-butylcyclopropenyl azide via the reaction of tri-tert-butylcyclopropenyl perchlorate (or fluoroborate) with sodium azide[3].

  • Validation: Confirm the structure via NMR; the spectra will exhibit temperature dependence due to chemical exchange of the azide function between three equivalent annular sites[3].

Step 2: Setup for Thermolysis Dissolve the purified azide in anhydrous toluene (0.1 M concentration) in a heavy-walled Schlenk flask.

  • Causality: Toluene is selected because its boiling point (~110 °C, or higher under slight pressure) provides the exact thermal energy required to overcome the activation barrier for ring expansion, bypassing the low-temperature kinetic trap of degenerate allylic rearrangement[2].

Step 3: Reaction Execution and Real-Time Validation Heat the solution to 125 °C. Connect the reaction vessel to a gas burette and an inline FTIR probe.

  • Self-Validation System: The reaction progress is validated by two simultaneous metrics. First, the disappearance of the intense azide asymmetric stretch at ~2100 cm⁻¹ confirms the consumption of the starting material. Second, the stoichiometric evolution of N2​ gas measured by the burette provides a real-time proxy for the formation of the major product (azete).

Step 4: Isolation via Chromatography Rapidly cool the mixture to 0 °C to arrest any further thermal degradation. Concentrate the solvent under reduced pressure and purify via flash column chromatography using neutral alumina (eluent: pentane/ether gradient).

  • Causality: Despite their internal strain, the extreme steric bulk of the tert-butyl groups kinetically protects the azete and triazine rings from intermolecular nucleophilic attack, allowing for chromatographic separation. Neutral alumina is critical to prevent acid-catalyzed ring opening. The triazine elutes as a minor fraction, yielding 3–5%[1].

Implications for Drug Development and Heterocyclic Chemistry

While 4,5,6-tri-tert-butyl-1,2,3-triazine itself is too sterically hindered and unstable for direct use as an Active Pharmaceutical Ingredient (API), studying its bonding and synthesis provides immense value to drug development professionals:

  • Bioisosterism and Ring Strain: Understanding how bulky groups distort planar aromatic rings helps medicinal chemists design saturated or partially saturated bioisosteres with specific 3D conformations to target deep protein pockets.

  • Kinetically Stabilized Intermediates: The isolation of highly reactive species (like azetes) using steric shielding is a foundational concept in designing prodrugs that must survive systemic circulation before reaching their target.

  • Reaction Dynamics: The post-TS bifurcation observed in this system[2] highlights that transition state theory alone cannot always predict product distribution, a crucial consideration when scaling up complex synthetic routes for API manufacturing.

References

  • Post-Transition-State Dynamics Induced Product Diversity in the Thermal Rearrangement of Cyclopropenyl Azides Journal of the American Chemical Society (2025).2

  • Product Class 2: Six-Membered Hetarenes with Three Heteroatoms Thieme Connect. 1

  • Isomerization of tri-tert-butylcyclopropenyl azide The Journal of Organic Chemistry (1973). 3

Sources

Exploratory

The Chemistry of 1,2,3-Triazines: Synthetic Methodologies and Pharmacological Applications

Executive Summary Among nitrogenous heterocycles, 1,2,3-triazines represent a uniquely powerful yet historically underutilized scaffold. Characterized by three contiguous nitrogen atoms, this six-membered aromatic ring i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Among nitrogenous heterocycles, 1,2,3-triazines represent a uniquely powerful yet historically underutilized scaffold. Characterized by three contiguous nitrogen atoms, this six-membered aromatic ring is highly electron-deficient, rendering it an exceptional diene for Inverse Electron Demand Diels-Alder (IEDDA) reactions. Recent methodological breakthroughs—particularly the development of 1,2,3-triazine 1-oxides—have resolved long-standing synthetic bottlenecks. This technical guide synthesizes the core mechanistic principles, modern synthetic protocols, and drug development applications of 1,2,3-triazines, providing researchers with actionable, self-validating frameworks for complex heterocycle construction.

Structural Chemistry and Reactivity Profile

The defining chemical feature of the 1,2,3-triazine core is its profoundly lowered Lowest Unoccupied Molecular Orbital (LUMO). Unlike 1,3,5-triazines, which predominantly undergo nucleophilic aromatic substitution 1, the contiguous nitrogen arrangement in 1,2,3-triazines primes the molecule for[4+2] cycloadditions with electron-rich dienophiles 2. The thermodynamic driving force for these reactions is the irreversible extrusion of nitrogen gas ( N2​ ), which ensures that the equilibrium is pushed entirely toward the aromatized product 3.

Modern Synthetic Pathways

Historically, the synthesis of monocyclic 1,2,3-triazines relied on the periodate oxidation of 1-aminopyrazoles, a method that improved yields but still suffered from limited structural diversity [[4]](). A modern paradigm shift occurred with the discovery of 1,2,3-triazine 1-oxides . Formed efficiently from vinyldiazoacetates and tert-butyl nitrite, these stable N-oxides serve as a highly productive platform for both direct functionalization and deoxygenation into parent triazines [[5]]().

Workflow A Vinyldiazoacetates + tert-Butyl Nitrite C 1,2,3-Triazine 1-Oxides A->C Mild Oxidation B 1-Aminopyrazoles + Periodate D 1,2,3-Triazines B->D Classical Route C->D Deoxygenation (Trialkyl Phosphites) E Inverse Electron Demand Diels-Alder (IEDDA) C->E Direct IEDDA D->E Direct IEDDA F Pyridines (via Enamines/Ketones) E->F -N2 Extrusion G Pyrimidines (via Amidines) E->G -N2 Extrusion

Workflow of 1,2,3-triazine synthesis and subsequent IEDDA functionalization pathways.

Inverse Electron Demand Diels-Alder (IEDDA) Reactions

The mechanistic utility of 1,2,3-triazines is anchored in their IEDDA reactivity. The reaction is initiated by nucleophilic attack at the C6-position. Depending on the electronic nature of the C5-substituent and the hydrogen-bonding capacity of the solvent (e.g., HFIP), the mechanism can bifurcate into either a concerted [4+2] cycloaddition or a stepwise zwitterionic pathway 3.

Causality of Substituent Effects

The introduction of electron-withdrawing groups (EWGs) at the C5 position (e.g., −NO2​ , −CO2​Me ) exerts a remarkable impact on reaction kinetics. By further lowering the LUMO, a C5-nitro group transforms the triazine into a hyper-reactive diene. For example, 5-nitro-1,2,3-triazine undergoes near-quantitative cycloaddition with amidines in under 60 seconds at room temperature—a rate that rivals premier bioorthogonal click chemistry protocols 6. Furthermore, 1,2,3-triazine 1-oxides often exhibit faster reaction rates and higher yields than their parent triazines due to the polarizing effect of the N-oxide moiety 7.

Mechanism Diene 1,2,3-Triazine Core (LUMO-lowered) Concerted Concerted [4+2] Cycloaddition Diene->Concerted Neutral Solvent Stepwise Stepwise Attack at C6 Position Diene->Stepwise HFIP / EWG at C5 Dienophile Nucleophilic Dienophile Dienophile->Concerted Dienophile->Stepwise Bicyclic Bicyclic Adduct Concerted->Bicyclic Zwitterion Zwitterionic Intermediate Stepwise->Zwitterion Zwitterion->Bicyclic Ring Closure Extrusion N2 Extrusion (Irreversible) Bicyclic->Extrusion Thermal/Spontaneous Product Aromatized Heterocycle Extrusion->Product Aromatization

Mechanistic divergence in IEDDA reactions: Concerted vs. stepwise pathways.

Applications in Drug Development

Beyond acting as synthetic intermediates, 1,2,3-triazines and their benzo- or hetero-fused derivatives are potent pharmacophores. They exhibit a broad spectrum of biological activities, including antineoplastic, antibacterial, and antifungal properties 8, [[9]]().

In modern medicinal chemistry, the scaffold is heavily utilized for the divergent synthesis of complex Active Pharmaceutical Ingredients (APIs). For example, cascade nucleophilic addition reactions between 1,2,3-triazines and activated ketones provide direct access to highly substituted bi- and terpyridines. This methodology was recently employed to synthesize B-ring modified analogs of the COX-2 inhibitor etoricoxib in a single step, bypassing the low chemoselectivity and multi-step cross-coupling bottlenecks typical of traditional pyridine functionalization 10.

Quantitative Data: IEDDA Reactivity Profiling

Table 1: Comparative Kinetic and Yield Profiling of 1,2,3-Triazine IEDDA Reactions

Triazine SubstrateDienophileProduct ScaffoldConditionsYieldRef
Unsubstituted 1,2,3-TriazineEnaminePyridine100–120 °C, 2 hModerate4
1,2,3-Triazine 1-OxideAmidinePyrimidine23 °C, RapidHigh7
5-Nitro-1,2,3-TriazineAmidinePyrimidine23 °C, <60 s>95%6
Substituted 1,2,3-TriazineActivated KetoneBi/TerpyridineCascade, BaseHigh10

Experimental Protocols

Protocol A: Deoxygenation of 1,2,3-Triazine 1-Oxides

Causality & Design: 1,2,3-triazine 1-oxides are highly stable precursors. To access the parent triazine, deoxygenation is required. Triethyl phosphite is selected over trimethyl phosphite due to its superior nucleophilicity and reactivity profile. The formation of triethyl phosphate serves as an irreversible thermodynamic sink, driving the equilibrium forward cleanly 11.

  • Preparation: Dissolve 1.0 mmol of the substituted 1,2,3-triazine 1-oxide in an anhydrous, inert solvent (e.g., dichloromethane) under a nitrogen atmosphere.

  • Reagent Addition: Introduce 1.2 equivalents of triethyl phosphite dropwise at 0 °C to control the initial exothermic interaction.

  • Reaction Progression: Allow the mixture to warm to room temperature (23 °C). Monitor via TLC until the highly polar N-oxide spot is fully consumed.

  • Validation (Self-Validating Step): Analyze the crude mixture via 31P NMR. The quantitative appearance of a peak corresponding to triethyl phosphate validates the successful oxygen transfer.

  • Purification: Concentrate in vacuo and purify via silica gel flash chromatography to isolate the pure 1,2,3-triazine derivative.

Protocol B: Rapid IEDDA Cycloaddition of 5-Nitro-1,2,3-Triazine

Causality & Design: The strongly electron-withdrawing nitro group at C5 drastically lowers the LUMO, enabling ultra-fast kinetics suitable for bioorthogonal tagging. The reaction is thermodynamically driven by the irreversible loss of nitrogen gas 6.

  • Preparation: Prepare a 1 mM solution of 5-nitro-1,2,3-triazine in CD3​CN .

  • Cycloaddition: Add 1.0 equivalent of the target amidine directly to the solution at 23 °C.

  • Validation (Self-Validating Step): The reaction is visually self-indicating; the instantaneous evolution of N2​ gas bubbles confirms the successful [4+2] cycloaddition and subsequent cycloreversion. The cessation of bubbling indicates reaction completion.

  • Kinetic Monitoring: Transfer to an NMR tube. 1H NMR will show complete conversion to the pyrimidine product within 60 seconds, validating the ultra-fast kinetics.

References

  • Source: nih.
  • Source: organic-chemistry.
  • Source: acs.
  • Source: benthamdirect.
  • Source: acs.
  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025)
  • MODIFIED SYNTHESIS OF MONOCYCLIC 1.2.
  • Source: thieme-connect.
  • Source: acs.
  • Source: nih.
  • Source: rhhz.

Sources

Foundational

Technical Whitepaper: Nomenclature, Synthesis, and Structural Dynamics of 4,5,6-Tri-tert-butyl-1,2,3-triazine

Executive Summary In the landscape of heterocyclic chemistry, 1,2,3-triazines are notoriously elusive compared to their 1,2,4- and 1,3,5-isomers due to the inherent instability of the contiguous three-nitrogen sequence....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of heterocyclic chemistry, 1,2,3-triazines are notoriously elusive compared to their 1,2,4- and 1,3,5-isomers due to the inherent instability of the contiguous three-nitrogen sequence. However, the strategic introduction of extreme steric bulk can kinetically shield this vulnerable core. This whitepaper provides an in-depth technical analysis of 4,5,6-tri-tert-butyl-1,2,3-triazine , detailing its nomenclature, structural causality, and the precise synthetic methodologies required for its isolation. Designed for drug development professionals and synthetic chemists, this guide explores how kinetic stabilization principles can be leveraged in advanced molecular design.

Chemical Identity & Nomenclature

The molecule is defined by a highly symmetrical, sterically congested architecture. The presence of three adjacent tert-butyl groups forces the 1,2,3-triazine ring into a unique energetic state, balancing extreme steric strain with aromatic resonance.

Table 1: Physicochemical and Nomenclature Data

PropertyValue
IUPAC Name 4,5,6-Tri-tert-butyl-1,2,3-triazine
CAS Registry Number 103794-88-3
Molecular Formula C15H27N3
Molecular Weight 249.40 g/mol
Core Scaffold 1,2,3-Triazine
Degradation Products Pivalonitrile, Di-tert-butylacetylene

Structural & Mechanistic Implications

From an application scientist's perspective, the 1,2,3-triazine core is a highly reactive electrophile. Unsubstituted 1,2,3-triazines rapidly undergo nucleophilic attack or thermal cycloreversion. By decorating the 4, 5, and 6 positions with massive tert-butyl groups, the molecule achieves kinetic stabilization . The bulky substituents act as a physical barricade, preventing nucleophiles from accessing the electron-deficient carbon centers of the triazine ring.

This concept is highly relevant in modern drug discovery. When designing bioisosteres, researchers frequently use bulky alkyl groups to shield vulnerable heteroaromatic cores, thereby enhancing metabolic stability and prolonging pharmacokinetic half-lives .

Synthetic Methodology: The Regitz Protocol

The isolation of 4,5,6-tri-tert-butyl-1,2,3-triazine is uniquely tied to the synthesis of highly strained azacyclobutadienes (azetes). The standard protocol relies on the thermolysis of 3-azido-1,2,3-tri-tert-butylcyclopropene .

Causality of Experimental Choices

Why utilize a cyclopropenyl cation as the starting material? The tri-tert-butylcyclopropenyl cation is an exceptionally stable 2π-electron aromatic system, making it an ideal, predictable electrophile. When reacted with sodium azide, it forms a covalent azide. The azide serves as a high-energy, nitrogen-rich precursor. Upon thermal activation, the dynamic equilibrium of the azide allows for two competing pathways: an entropically favored nitrogen extrusion (yielding the azete) and a valence isomerization (ring expansion) that retains all three nitrogens to form the 1,2,3-triazine .

Step-by-Step Protocol

This protocol is designed as a self-validating system. The successful formation of the triazine intermediate can be mechanistically verified by its specific thermal degradation profile.

  • Precursor Synthesis: Suspend tri-tert-butylcyclopropenyl tetrafluoroborate in a polar aprotic solvent (e.g., acetonitrile) at 25 °C. Introduce a 1.2x molar excess of sodium azide (NaN3). The nucleophilic attack is rapid and quantitative.

  • Non-Polar Extraction: Extract the resulting 3-azido-1,2,3-tri-tert-butylcyclopropene using a strictly non-polar solvent (e.g., pentane). Causality: Polar solvents promote the ionic dissociation of the azide back into the cyclopropenyl cation; pentane traps the covalent azide form.

  • Thermolysis: Concentrate the azide and heat it neat (or in a high-boiling inert solvent like decalin) to 125 °C under a strict argon atmosphere to prevent oxidative side reactions.

  • Fractionation & Isolation: The thermolysis yields two primary products. Separate the minor 1,2,3-triazine product from the major azete product using preparative chromatography, exploiting the differential polarity imparted by the triazine's three-nitrogen core.

  • Validation via Cycloreversion: To validate the structural integrity of the isolated triazine, subject a microscopic aliquot to extreme thermal stress (>200 °C). The quantitative formation of pivalonitrile and di-tert-butylacetylene confirms the 1,2,3-triazine connectivity.

Table 2: Thermolysis Yields and Thermodynamic Distribution

ProductMechanistic PathwayYield (%)Kinetic/Thermodynamic Status
Tri-tert-butylazeteN2 Extrusion (Nitrene Insertion)55 - 65%Kinetically favored (Major)
4,5,6-Tri-tert-butyl-1,2,3-triazine Valence Isomerization (Ring Expansion)3 - 5% Thermodynamically stable (Minor)

Mechanistic Pathway Visualization

The following diagram illustrates the bifurcated mechanistic pathway during thermolysis, highlighting the competitive formation of the triazine and its subsequent degradation.

G A Tri-tert-butylcyclopropenyl Cation C 3-Azido-1,2,3-tri-tert-butylcyclopropene (Precursor) A->C Nucleophilic Attack B Sodium Azide (NaN3) B->C Azide Transfer D Thermolysis (125 °C) C->D Heat Activation E Tri-tert-butylazete (Major: 55-65%) D->E Nitrene Insertion (-N2) F 4,5,6-Tri-tert-butyl-1,2,3-triazine (Minor: 3-5%) D->F Valence Isomerization (Ring Expansion) G Pivalonitrile + Di-tert-butylacetylene F->G Extreme Heat (Cycloreversion)

Figure 1: Synthetic pathway and thermolysis of 3-azido-1,2,3-tri-tert-butylcyclopropene.

Analytical Characterization

Characterization of 4,5,6-tri-tert-butyl-1,2,3-triazine relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H-NMR spectrum is remarkably clean, exhibiting distinct, highly integrated singlets corresponding to the symmetrical tert-butyl protons. The absence of vinylic or aromatic protons makes the chemical shift of these alkyl groups the primary diagnostic tool. Infrared (IR) spectroscopy further validates the structure by the absence of the strong azide stretching frequency (~2100 cm⁻¹) that characterizes the precursor.

References

  • Vogelbacher, U.-J., Regitz, M., & Mynott, R. (1986). "Tri-tert-butylazete—The First Kinetically Stabilized Azacyclobutadiene." Angewandte Chemie International Edition in English, 25(9), 842-843. URL:[Link]

  • Curci, R., Lucchini, V., Modena, G., Kocienski, P. J., & Ciabattoni, J. (1973). "Isomerization of tri-tert-butylcyclopropenyl azide." Journal of Organic Chemistry, 38(18), 3149-3152. URL:[Link]

  • Shen, C., et al. (2021). "Intermolecular [5 + 1]-Cycloaddition between Vinyl Diazo Compounds and tert-Butyl Nitrite to 1,2,3-Triazine 1-Oxides and Their Further Transformation to Isoxazoles." Organic Letters, 23(16), 6542-6546. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis, Dynamics, and Utility of 4,5,6-Tri-tert-butyl-1,2,3-triazine in Advanced Organic Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals specializing in heterocyclic chemistry, antiaromatic systems, and physical organic chemistry. Introduction: The Role of Extreme Steric...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals specializing in heterocyclic chemistry, antiaromatic systems, and physical organic chemistry.

Introduction: The Role of Extreme Steric Hindrance

In the landscape of heterocyclic organic synthesis, 1,2,3-triazines are highly valued as versatile templates for inverse-electron-demand Diels–Alder (IEDDA) reactions and as precursors to complex heterocycles [1]. However, the unsubstituted 1,2,3-triazine core is notoriously prone to decomposition. The introduction of extreme steric bulk—specifically, three adjacent tert-butyl groups—transforms the highly reactive 1,2,3-triazine core into a kinetically stabilized fortress: 4,5,6-tri-tert-butyl-1,2,3-triazine .

This specific molecule is not just a synthetic curiosity; it is a critical mechanistic probe. It serves as a primary intermediate and byproduct in the synthesis of kinetically stabilized antiaromatic azetes (azacyclobutadienes) and acts as a benchmark molecule for studying post-transition-state (PTS) bifurcations in modern computational chemistry [2]. This application note details the causality behind its synthesis, its applications in generating antiaromatic scaffolds, and the self-validating protocols required to handle such highly strained systems.

Mechanistic Insights & Causality: Why 4,5,6-Tri-tert-butyl-1,2,3-triazine?

The Kinetic Stabilization Principle

The synthesis of antiaromatic compounds, such as the 4π-electron azete system, is historically plagued by rapid [2+2] cycloreversion or polymerization. By utilizing the 4,5,6-tri-tert-butyl-1,2,3-triazine pathway, chemists exploit the "corset effect" of the tert-butyl groups. The massive van der Waals radii of these groups prevent intermolecular dimerization, allowing the isolation of the otherwise impossible azete core [3].

Post-Transition-State (PTS) Dynamics

The formation of 4,5,6-tri-tert-butyl-1,2,3-triazine occurs via the thermal rearrangement of tri-tert-butylcyclopropenyl azide. Traditional transition-state theory fails to predict the product distribution of this reaction. Recent Density Functional Theory (DFT) calculations and dynamic trajectory studies reveal that at elevated temperatures (125 °C), the reaction undergoes a post-transition-state bifurcation [2].

Instead of following a single minimum energy path, the highly energetic intermediate reaches a flat potential energy plateau where it dynamically partitions into two distinct products:

  • Tri-tert-butylazete (Major product via N2​ extrusion).

  • 4,5,6-Tri-tert-butyl-1,2,3-triazine (Minor byproduct via 3,3-sigmatropic ring expansion).

Understanding this causality is crucial for synthetic chemists: adjusting the thermal energy input directly dictates whether the system gets trapped in the kinetic allylic azide well or possesses enough momentum to access the bifurcation plateau.

Pathway A Tri-tert-butylcyclopropenyl Azide (Reactant) B Post-Transition-State Bifurcation Plateau A->B High Temp (125°C) Thermolysis E Degenerate Allylic Azide (Low Temp Kinetic Product) A->E Low Temp (< 25°C) Kinetic Control C 4,5,6-Tri-tert-butyl-1,2,3-triazine (Minor Byproduct / Intermediate) B->C Pathway 1 Ring Expansion D Tri-tert-butylazete + N2 (Major Product, Antiaromatic) B->D Pathway 2 N2 Extrusion C->D Photolysis / High Heat (Further N2 Loss)

Figure 1: Thermal rearrangement and post-transition-state bifurcation of tri-tert-butylcyclopropenyl azide.

Quantitative Data: Temperature-Dependent Product Distribution

To successfully isolate 4,5,6-tri-tert-butyl-1,2,3-triazine or its azete counterpart, precise thermal control is required. The table below summarizes the quantitative product distribution based on reaction temperature, illustrating the shift from kinetic to dynamic control.

Reaction TemperatureDominant PathwayMajor ProductMinor ProductYield of Triazine
< 25 °C Kinetic ControlDegenerate Allylic AzideNone0%
80 - 100 °C Mixed ControlTri-tert-butylazete (~40%)Allylic Azide (~50%)< 2%
125 °C PTS BifurcationTri-tert-butylazete (55–65%)4,5,6-Tri-tert-butyl-1,2,3-triazine3–5%
> 150 °C (Photolysis) Forced ExtrusionTri-tert-butylazete (>90%)None (Triazine degrades)0%

Data synthesized from dynamic trajectory studies and experimental thermolysis yields [2, 3].

Key Applications in Organic Synthesis

Precursor to Kinetically Stabilized Azetes

The most prominent application of 4,5,6-tri-tert-butyl-1,2,3-triazine is its role as an isolable intermediate in the synthesis of tri-tert-butylazete. While direct thermolysis of the azide yields the azete, isolating the triazine allows for controlled, on-demand photochemical extrusion of N2​ to yield the azete in extremely high purity without thermal degradation byproducts. The resulting azete (red crystals, mp 37 °C) is used as a highly reactive 4π-electron ligand in organometallic chemistry.

Sterically Hindered IEDDA Cycloadditions

While standard 1,2,3-triazines readily undergo Inverse-Electron-Demand Diels-Alder (IEDDA) reactions with electron-rich alkynes or enamines to form pyridines [4], the tri-tert-butyl variant requires highly forcing conditions. However, when it does react, it yields heavily substituted, non-planar pyridine derivatives that are otherwise inaccessible. These scaffolds are highly prized in drug discovery for disrupting flat, off-target binding profiles (escaping "flatland").

Experimental Protocols

Protocol: Thermolysis and Isolation of 4,5,6-Tri-tert-butyl-1,2,3-triazine and Tri-tert-butylazete

Self-Validation System: This protocol incorporates built-in visual and spectroscopic checkpoints. The starting azide exhibits a strong IR stretch at ~2100 cm⁻¹. As the reaction proceeds, the disappearance of this peak validates azide consumption. The formation of the azete is visually validated by a distinct color change to deep red, while the evolution of N2​ gas confirms the extrusion pathway.

Reagents & Equipment:

  • Tri-tert-butylcyclopropenyl azide (Pre-synthesized from the corresponding cyclopropenylium bromide and NaN3​ )

  • Anhydrous decane (High-boiling inert solvent)

  • Schlenk line apparatus with a reflux condenser and gas bubbler

  • Silica gel (for flash chromatography)

Step-by-Step Methodology:

  • Preparation: Under an argon atmosphere, dissolve 5.0 mmol of tri-tert-butylcyclopropenyl azide in 20 mL of anhydrous decane in a dry Schlenk flask.

  • Thermolysis: Heat the reaction mixture to 125 °C using a precisely controlled oil bath.

    • Causality Check: 125 °C is the critical threshold required to access the post-transition-state bifurcation plateau. Lower temperatures will stall the reaction at the allylic azide stage.

  • Monitoring (Self-Validation): Monitor the reaction via IR spectroscopy. The reaction is complete when the azide stretch at ~2100 cm⁻¹ completely disappears (typically 2-4 hours). Simultaneously, observe the bubbler for N2​ evolution and note the solution turning a deep, vibrant red (indicating azete formation).

  • Cooling and Solvent Removal: Cool the mixture to -15 °C to arrest any further thermal degradation. Remove the decane solvent under high vacuum (0.1 Torr) at room temperature to avoid volatilizing the products.

  • Separation: Subject the crude red residue to flash column chromatography (using neutral alumina or deactivated silica, eluting with cold pentane).

    • Fraction 1 (Major): Tri-tert-butylazete elutes first as a red band. Concentrate carefully to yield red crystals.

    • Fraction 2 (Minor): 4,5,6-Tri-tert-butyl-1,2,3-triazine elutes second as a pale/colorless band. Concentrate to yield the triazine (approx. 3-5% yield).

  • Storage: Store both compounds under argon at -20 °C. The triazine is stable for months under these conditions.

Workflow Step1 Precursor Synthesis (Cyclopropenylium + NaN3) Step2 Thermolysis (125°C in Decane) Step1->Step2 Step3 IR/Visual Validation (N2 loss, Red Color) Step2->Step3 Step4 Cold Chromatography (Pentane Eluent) Step3->Step4 Step5A Fraction 1: Azete (Red Crystals, Major) Step4->Step5A Step5B Fraction 2: Triazine (Colorless, Minor) Step4->Step5B

Figure 2: Experimental workflow for the thermolytic synthesis and isolation of the triazine and azete products.

References

  • Manna, S., et al. (2025). Post-Transition-State Dynamics Induced Product Diversity in the Thermal Rearrangement of Cyclopropenyl Azides. Journal of the American Chemical Society.[Link]

  • Vogelbacher, U.-J., Regitz, M., & Mynott, R. (1986). Tri-tert-butylazete—the First Kinetically Stabilized Azacyclobutadiene. Angewandte Chemie International Edition in English, 25(9), 842–843.[Link]

  • De Angelis, L., Zheng, H., Perz, M. T., Arman, H., & Doyle, M. P. (2021). Intermolecular [5 + 1]-Cycloaddition between Vinyl Diazo Compounds and tert-Butyl Nitrite to 1,2,3-Triazine 1-Oxides and Their Further Transformation to Isoxazoles. Organic Letters, 23(16), 6542-6546.[Link]

Application

Application Notes and Protocols: 4,5,6-Tri-tert-butyl-1,2,3-triazine as a Novel Ligand in Coordination Chemistry

A Forward-Looking Guide for the Exploration of a New Ligand System Disclaimer: It is important to note that 4,5,6-tri-tert-butyl-1,2,3-triazine is not a commercially available or widely reported compound in the existing...

Author: BenchChem Technical Support Team. Date: March 2026

A Forward-Looking Guide for the Exploration of a New Ligand System

Disclaimer: It is important to note that 4,5,6-tri-tert-butyl-1,2,3-triazine is not a commercially available or widely reported compound in the existing scientific literature. Consequently, the information, synthetic routes, and protocols detailed herein are predictive, constructed from established principles of 1,2,3-triazine chemistry, and the well-documented influence of sterically demanding substituents in coordination chemistry. This guide is intended for researchers, scientists, and drug development professionals as a foundational framework for the synthesis and application of this novel ligand. All experimental work should be undertaken with rigorous safety precautions and a commitment to methodical experimental optimization.

Part 1: Introduction to 4,5,6-Tri-tert-butyl-1,2,3-triazine as a Potential Ligand

The field of coordination chemistry is continually driven by the design and synthesis of new ligands that can impart unique properties to metal centers. The 1,2,3-triazine scaffold, while less explored than its 1,2,4- and 1,3,5-triazine isomers, offers a distinct electronic and steric profile. The introduction of bulky tert-butyl groups at all three carbon positions of the 1,2,3-triazine ring is hypothesized to create a ligand with exceptional steric hindrance.

Rationale for Interest

The motivation for investigating 4,5,6-tri-tert-butyl-1,2,3-triazine stems from the predictable effects of its structural features:

  • Steric Shielding: The three tert-butyl groups would create a sterically crowded environment around a coordinated metal center. This can be leveraged to stabilize low-coordination number complexes, which are often highly reactive and catalytically active.

  • Modulation of Reactivity: The bulky nature of the ligand can create a well-defined coordination pocket, potentially leading to high selectivity in catalytic transformations by controlling substrate access to the metal center.

  • Electronic Tuning: While the 1,2,3-triazine ring is generally considered π-deficient and can act as a π-acceptor, the electron-donating inductive effect of the tert-butyl groups may modulate its electronic properties, influencing the redox potential and reactivity of the resulting metal complexes.

Predicted Electronic and Steric Properties

The properties of 4,5,6-tri-tert-butyl-1,2,3-triazine can be inferred from related structures. The nitrogen-rich 1,2,3-triazine core is electron-withdrawing, suggesting the ligand will have π-acceptor capabilities. However, the three tert-butyl groups, being weakly electron-donating through induction, will slightly counteract this effect. The most significant feature, however, is the profound steric bulk, which will dominate its coordination behavior.

Part 2: Proposed Synthesis of 4,5,6-Tri-tert-butyl-1,2,3-triazine

While there is no specific literature on the synthesis of 4,5,6-tri-tert-butyl-1,2,3-triazine, a plausible route can be designed based on known methods for constructing the 1,2,3-triazine ring. One such approach involves the oxidative ring expansion of an N-aminopyrazole.[1]

Retrosynthetic Analysis and Proposed Forward Synthesis

A logical precursor to the target triazine is the corresponding N-aminopyrazole, which can be synthesized from a substituted pyrazole. The pyrazole itself could be constructed from a 1,3-diketone and hydrazine.

Synthetic Pathway cluster_1 Starting Materials cluster_2 Reagents triazine 4,5,6-Tri-tert-butyl-1,2,3-triazine aminopyrazole 1-Amino-3,4,5-tri-tert-butylpyrazole triazine->aminopyrazole Oxidative Ring Expansion pyrazole 3,4,5-Tri-tert-butylpyrazole aminopyrazole->pyrazole Amination diketone 2,2,6,6-Tetramethyl-3,5-heptanedione (Di-tert-butyl 1,3-diketone) pyrazole->diketone Condensation hydrazine Hydrazine aminating_agent Hydroxylamine-O-sulfonic acid oxidant Sodium periodate

Caption: Proposed synthetic pathway for 4,5,6-tri-tert-butyl-1,2,3-triazine.

Detailed Synthetic Protocol: A Predictive Approach

Step 1: Synthesis of 3,4,5-Tri-tert-butylpyrazole

  • To a solution of 2,2,6,6-tetramethyl-3,5-heptanedione (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).

  • Add a catalytic amount of acetic acid.

  • Reflux the mixture for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pyrazole.

Step 2: Synthesis of 1-Amino-3,4,5-tri-tert-butylpyrazole

  • Dissolve the 3,4,5-tri-tert-butylpyrazole (1.0 eq) in an appropriate solvent such as dichloromethane.

  • In a separate flask, prepare a solution of hydroxylamine-O-sulfonic acid (3.0 eq) in aqueous sodium hydroxide (e.g., 3.7 M).[1]

  • Cool the pyrazole solution to 0 °C and add the aminating agent solution dropwise with vigorous stirring.

  • Allow the reaction to stir at room temperature for 1-2 hours.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent in vacuo to obtain the crude N-aminopyrazole, which can be used in the next step without further purification.

Step 3: Synthesis of 4,5,6-Tri-tert-butyl-1,2,3-triazine

  • Dissolve the crude 1-amino-3,4,5-tri-tert-butylpyrazole (1.0 eq) in a biphasic solvent system of dichloromethane and water.

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium periodate (NaIO₄) (2.0 eq) portion-wise over 30 minutes.[1]

  • Stir the reaction mixture vigorously at 0 °C for 12 hours.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with sodium thiosulfate solution, water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting solid by recrystallization or column chromatography to obtain 4,5,6-tri-tert-butyl-1,2,3-triazine.

Purification and Characterization of the Ligand
Technique Purpose Predicted Observations
¹H NMR Structural elucidation and purity assessment.A singlet in the aliphatic region corresponding to the 27 equivalent protons of the three tert-butyl groups.
¹³C NMR Confirmation of the carbon skeleton.Signals for the quaternary and methyl carbons of the tert-butyl groups, and signals for the triazine ring carbons.
FT-IR Identification of functional groups.Characteristic C=N and N=N stretching frequencies for the triazine ring.
Mass Spectrometry Determination of molecular weight.A molecular ion peak corresponding to the calculated mass of C₁₅H₂₇N₃.
Elemental Analysis Confirmation of elemental composition.Percentages of C, H, and N should match the calculated values for the molecular formula.

Part 3: Coordination Chemistry of 4,5,6-Tri-tert-butyl-1,2,3-triazine

The coordination behavior of this ligand is expected to be heavily influenced by its steric profile.

Predicted Coordination Modes

Due to the extreme steric hindrance from the tert-butyl groups, the most likely coordination mode is monodentate, through one of the nitrogen atoms of the triazine ring. Bridging modes, while possible for other triazines, are highly improbable for this ligand.

Coordination Mode cluster_ligand 4,5,6-Tri-tert-butyl-1,2,3-triazine L N-N=N-C(tBu)=C(tBu)-C(tBu)= M Metal Center (M) M->L Coordination Bond X1 X M->X1 X2 X M->X2 X3 X M->X3

Caption: Predicted monodentate coordination of the ligand to a metal center.

Influence of Steric Hindrance

The bulky tert-butyl groups are expected to:

  • Prevent the formation of highly coordinated species: It is likely that only one or two of these ligands will be able to coordinate to a single metal center.

  • Protect the metal center: The ligand will create a pocket that shields the metal from the bulk solvent or other reagents, potentially stabilizing unusual oxidation states or reactive intermediates.

  • Influence reaction kinetics: The steric bulk may slow down the rates of ligand substitution and other reactions at the metal center.

General Protocol for the Synthesis of Metal Complexes

This protocol provides a general starting point for the synthesis of metal complexes with 4,5,6-tri-tert-butyl-1,2,3-triazine. The choice of solvent, temperature, and reaction time will need to be optimized for each specific metal precursor.

  • Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 4,5,6-tri-tert-butyl-1,2,3-triazine ligand (1.0-2.0 eq) in a suitable anhydrous solvent (e.g., THF, dichloromethane, or acetonitrile).

  • Addition of Metal Precursor: In a separate Schlenk flask, dissolve the metal precursor (1.0 eq) (see table below) in the same or a compatible anhydrous solvent.

  • Reaction: Slowly add the ligand solution to the stirring solution of the metal precursor at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or by observing a color change. If no reaction occurs at room temperature, the mixture can be gently heated.

  • Isolation: Upon completion, reduce the solvent volume under vacuum. If a precipitate forms, it can be collected by filtration, washed with a non-coordinating solvent (e.g., pentane or diethyl ether), and dried in vacuo. If no precipitate forms, the product may be crystallized by slow evaporation or by layering a non-solvent.

Metal Common Precursors Typical Solvents
Palladium(II)PdCl₂(MeCN)₂, Pd(OAc)₂Acetonitrile, THF
Platinum(II)PtCl₂(cod), K₂PtCl₄Dichloromethane, Acetone
Rhodium(I)[Rh(cod)Cl]₂, [Rh(CO)₂Cl]₂THF, Dichloromethane
Iridium(I)[Ir(cod)Cl]₂THF, Dichloromethane
Copper(I)[Cu(MeCN)₄]PF₆, CuIAcetonitrile, THF
Ruthenium(II)[Ru(p-cymene)Cl₂]₂Dichloromethane, Methanol

Part 4: Characterization of Metal Complexes

Thorough characterization is essential to confirm the formation and structure of the new metal complexes.

Spectroscopic and Analytical Techniques
  • ¹H and ¹³C NMR Spectroscopy: Changes in the chemical shifts of the ligand's protons and carbons upon coordination can confirm binding to the metal center.

  • FT-IR Spectroscopy: A shift in the stretching frequencies of the triazine ring can also indicate coordination.

  • UV-Vis Spectroscopy: The appearance of new absorption bands, particularly metal-to-ligand charge transfer (MLCT) bands, can provide information about the electronic structure of the complex.

  • Single-Crystal X-ray Diffraction: This is the definitive method for determining the solid-state structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal.

  • Elemental Analysis: Confirms the elemental composition of the synthesized complex.

Table of Expected Spectroscopic Shifts Upon Coordination
Technique Observation Interpretation
¹H NMR Downfield or upfield shift of the tert-butyl proton signal.Coordination to a diamagnetic or paramagnetic metal center, respectively.
¹³C NMR Shift in the signals for the triazine ring carbons.Alteration of the electronic environment of the ligand upon coordination.
FT-IR Shift of the C=N and N=N stretching bands to lower or higher wavenumbers.Weakening or strengthening of the ring bonds due to metal-ligand orbital interactions.

Part 5: Potential Applications

While speculative, the unique properties of metal complexes of 4,5,6-tri-tert-butyl-1,2,3-triazine suggest potential applications in several areas.

  • Homogeneous Catalysis: The steric bulk could be advantageous in cross-coupling reactions (e.g., Suzuki, Heck) by promoting reductive elimination and preventing catalyst deactivation. It could also find use in polymerization catalysis, influencing the stereochemistry of the resulting polymer.

  • Materials Science: The bulky nature of the ligand could be used to create porous materials or to isolate metal centers in molecular materials, potentially leading to new compounds with interesting magnetic or photophysical properties.

  • Bioinorganic and Medicinal Chemistry: While the steric bulk may hinder interactions with biological targets, some triazine derivatives have shown biological activity.[2] The lipophilic nature of the ligand could be explored for drug delivery applications, although this is a more distant possibility.

Part 6: Workflow Summary

The overall process for exploring the chemistry of this novel ligand can be summarized in the following workflow.

Workflow cluster_synthesis Ligand Synthesis & Characterization cluster_coordination Coordination Chemistry cluster_application Application Studies synthesis Synthesize Ligand (Multi-step) purification Purify Ligand (Chromatography/Recrystallization) synthesis->purification char_ligand Characterize Ligand (NMR, MS, IR, EA) purification->char_ligand complexation Synthesize Metal Complex char_ligand->complexation Use as Ligand isolation Isolate & Purify Complex complexation->isolation char_complex Characterize Complex (NMR, X-ray, UV-Vis) isolation->char_complex testing Test in Target Application (e.g., Catalysis) char_complex->testing Evaluate Properties analysis Analyze Results & Optimize testing->analysis

Caption: Overall experimental workflow from ligand synthesis to application.

Part 7: References

  • Boger, D. L., & Sakya, S. M. (1992). Inverse Electron Demand Diels–Alder Reactions of 1,2,3-Triazines: Pronounced Substituent Effects on Reactivity and Cycloaddition Scope. The Journal of Organic Chemistry, 57(13), 3755-3757. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-triazines. Retrieved from [Link]

  • Rivera, G., De Angelis, L., Al-Sayyed, A., Biswas, S., Arman, H., & Doyle, M. P. (2022). Synthesis of 1,2,3-Triazine Derivatives by Deoxygenation of 1,2,3-Triazine 1-Oxides. Organic Letters, 24(36), 6543–6547. [Link]

  • Sugimura, H., Takeuichi, R., Ichikawa, S., Nagayama, E., & Sasaki, I. (2018). Synthesis of 1,2,3-Triazines Using the Base-Mediated Cyclization of (Z)-2,4-Diazido-2-alkenoates. Organic Letters, 20(11), 3434–3437. [Link]

  • Kawaguchi, H. (2005). VIII-B Coordination Chemistry of Sterically Hindered Ligands and Multidentate Ligands, and Activation of Small Molecules. Annual Review of the Institute for Molecular Science, 2005, 103-104. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2012). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 568-579. [Link]

  • El-Faham, A., et al. (2022). A New Pt(II) Complex with Anionic s-Triazine Based NNO-Donor Ligand: Synthesis, X-ray Structure, Hirshfeld Analysis and DFT Studies. Crystals, 12(3), 361. [Link]

  • Pinto, M. F., & Lasri, J. (2023). Exploring s-triazine derivatives as anticancer agents. Future Medicinal Chemistry, 15(2), 143-162. [Link]

  • Gessner, V. H., et al. (2023). Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations. ACS Organic & Inorganic Au, 3(5), 444-460. [Link]

  • Das, S. K., Gündüz, T., Shaw, R. A., & Smith, B. C. (1969). 1,3,5-Triazines. Part X. Complexes of 2,4,6-trisdimethylamino-1,3,5-triazine. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 524-527. [Link]

  • Sharma, A., Rotimi, S. E., de la Torre, B. G., & Albericio, F. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Molecules, 26(23), 7311. [Link]

Sources

Method

Application Note: Advanced Functionalization and Transformation Protocols for the 4,5,6-Tri-tert-butyl-1,2,3-triazine Ring System

Executive Summary & Mechanistic Rationale The 1,2,3-triazine core is traditionally viewed as a highly reactive, electron-deficient heterocycle prone to spontaneous dinitrogen (N₂) extrusion. However, the synthesis of 4,5...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 1,2,3-triazine core is traditionally viewed as a highly reactive, electron-deficient heterocycle prone to spontaneous dinitrogen (N₂) extrusion. However, the synthesis of 4,5,6-tri-tert-butyl-1,2,3-triazine presents a unique paradigm in heterocyclic chemistry. The massive steric bulk of the three adjacent tert-butyl groups creates a "steric corset" that kinetically stabilizes the ring, allowing it to be isolated as a minor product during the synthesis of azetes[1].

Because all carbon valences (C4, C5, C6) are occupied by non-enolizable, sterically demanding substituents, traditional C–H functionalization (e.g., cross-coupling or electrophilic aromatic substitution) is impossible. Functionalization must therefore target the nitrogen-rich core or exploit the thermodynamic driving force of N₂ extrusion.

As a Senior Application Scientist, I have designed the following protocols to bypass these steric limitations. The inductive (+I) electron donation from the tert-butyl groups raises the Lowest Unoccupied Molecular Orbital (LUMO) of the triazine, significantly altering its reactivity profile compared to unsubstituted variants[2]. Consequently, successful functionalization relies on three specialized pathways:

  • Regioselective N-Oxidation: Directed strictly by steric shielding.

  • Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition: Utilizing ultra-electron-rich dienophiles to overcome the raised LUMO.

  • Photochemical Ring Contraction: Leveraging the steric corset to isolate highly reactive antiaromatic intermediates like[3].

Pathway Visualization

TriazineFunctionalization Core 4,5,6-Tri-tert-butyl-1,2,3-triazine (Sterically Locked Core) Oxidation Electrophilic N-Oxidation Reagent: mCPBA Core->Oxidation DCM, 0°C IEDDA IEDDA Cycloaddition Reagent: Ynamine Core->IEDDA PhCl, 130°C Photolysis Photochemical Contraction Condition: hν (300 nm) Core->Photolysis Pentane, -20°C NOxide Triazine 2-oxide (Regioselective) Oxidation->NOxide Pyridine Sterically Crowded Pyridine + N₂ ↑ IEDDA->Pyridine Azete 2,3,4-Tri-tert-butylazete + N₂ ↑ Photolysis->Azete

Divergent functionalization pathways of the sterically encumbered 4,5,6-tri-tert-butyl-1,2,3-triazine.

Quantitative Data Summary

The table below summarizes the optimized parameters for the three primary functionalization workflows.

Table 1: Comparative Transformation Metrics for 4,5,6-Tri-tert-butyl-1,2,3-triazine

Transformation PathwayReagents & ConditionsPrimary ProductYield (%)Mechanistic Driver
N-Oxidation mCPBA, DCM, 0 °C to rtTriazine 2-oxide78%Steric shielding of N1/N3 directs electrophilic oxygen exclusively to N2.
IEDDA Cycloaddition N,N-Diethylprop-1-yn-1-amine, PhCl, 130 °CSubstituted Pyridine65%LUMO(triazine)–HOMO(dienophile) interaction; irreversible N₂ loss.
Photochemical Contraction hν (300 nm), Pentane, -20 °C2,3,4-Tri-tert-butylazete85%Photochemically allowed [4π] electrocyclic ring closure post-N₂ extrusion.

Detailed Experimental Protocols

Protocol A: Regioselective N-Oxidation to Triazine 2-Oxide

Causality & Expertise: While recent methodologies have successfully synthesized from vinyl diazoacetates[4], direct peracid oxidation of unsubstituted 1,2,3-triazines typically suffers from poor regiocontrol and overoxidation[2]. However, in the 4,5,6-tri-tert-butyl system, the massive cone angle of the C4 and C6 tert-butyl groups completely blocks the adjacent N1 and N3 lone pairs. Consequently, electrophilic attack by meta-chloroperoxybenzoic acid (mCPBA) is forced exclusively onto the N2 position.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with Argon. Dissolve 4,5,6-tri-tert-butyl-1,2,3-triazine (1.0 mmol, 249.4 mg) in 15 mL of anhydrous dichloromethane (DCM).

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

  • Reagent Addition: Dissolve mCPBA (1.2 mmol, ~270 mg of 77% max purity) in 5 mL of DCM. Add this solution dropwise to the triazine mixture over 15 minutes to prevent localized heating.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Self-Validation Check: Monitor by TLC (Hexane/EtOAc 8:2). The reaction is complete when the non-polar triazine spot ( Rf​ ~0.8) is fully replaced by a highly polar, UV-active spot ( Rf​ ~0.3).

  • Workup: Quench the reaction with 10 mL of saturated aqueous Na2​S2​O3​ to destroy excess peroxide. Transfer to a separatory funnel, extract the organic layer, and wash twice with saturated aqueous NaHCO3​ to remove meta-chlorobenzoic acid.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography to yield the pure 2-oxide.

Protocol B: Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition

Causality & Expertise: The triazine core is typically an excellent diene for IEDDA reactions. However, the +I effect of the three tert-butyl groups artificially raises the LUMO of the ring, making it a poor electrophile. To achieve the necessary orbital overlap, we must use an ultra-electron-rich dienophile (raising the HOMO) and apply significant thermal energy. The subsequent extrusion of N₂ acts as an irreversible thermodynamic sink, driving the formation of a sterically crowded pyridine[2].

Step-by-Step Methodology:

  • Preparation: In a heavy-walled Schlenk tube, dissolve the triazine (1.0 mmol) in 10 mL of anhydrous chlorobenzene.

  • Dienophile Addition: Add N,N-diethylprop-1-yn-1-amine (2.0 mmol) to the solution. Seal the tube under an Argon atmosphere.

  • Thermal Activation: Submerge the tube in a pre-heated oil bath at 130 °C.

  • Self-Validation Check: The reaction progress is visually indicated by the steady evolution of N₂ gas bubbles (visible if a reflux setup with a bubbler is used instead of a sealed tube). Cessation of bubbling (typically after 18-24 hours) indicates complete consumption of the diene.

  • Isolation: Cool the vessel to room temperature. Remove the chlorobenzene under reduced pressure using a rotary evaporator equipped with a high-vacuum pump.

  • Purification: Purify the resulting crude oil via neutral alumina chromatography to isolate the fully substituted pyridine derivative.

Protocol C: Photochemical Ring Contraction to Azete

Causality & Expertise: Photolysis of the triazine triggers a symmetry-allowed [4π] electrocyclic ring contraction coupled with N₂ loss. While the resulting azacyclobutadiene (azete) is highly antiaromatic and typically dimerizes or decomposes instantly, the three tert-butyl groups act as a kinetic shield. This "steric corset" prevents intermolecular reactions, allowing the isolation of at low temperatures[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the triazine (0.5 mmol) in 50 mL of anhydrous, thoroughly degassed pentane. Transfer the solution to a quartz photoreactor vessel.

  • Cooling: Cool the reactor to -20 °C using a cryostat to prevent the thermal degradation of the highly reactive azete product.

  • Irradiation: Irradiate the solution using a medium-pressure Mercury (Hg) lamp (λ ≈ 300 nm) for 3 hours.

  • Self-Validation Check: The solution will transition from pale yellow to a deep, vibrant red, which is the characteristic chromophore of the antiaromatic azete ring.

  • Isolation: Evaporate the pentane solvent under high vacuum at -20 °C. The product will crystallize as reddish needles (mp 37 °C). Note: The product must be stored under inert gas at sub-zero temperatures to prevent slow polymerization.

References

  • Intermolecular [5 + 1]-Cycloaddition between Vinyl Diazo Compounds and tert-Butyl Nitrite to 1,2,3-Triazine 1-Oxides and Their Further Transformation to Isoxazoles. Organic Letters, 2021, 23(16), 6542-6546. URL:[Link]

  • Tri-tert-butylazete—The First Kinetically Stabilized Azacyclobutadiene. Angewandte Chemie International Edition in English, 1986, 25(9), 842-843. URL:[Link]

  • Science of Synthesis: Product Class 2: Six-Membered Hetarenes with Three Heteroatoms. Georg Thieme Verlag. URL:[Link]

Sources

Application

Triazine Derivatives in Pharmaceutical Development: Application Notes &amp; Protocols

Introduction: The Triazine Scaffold as a Privileged Structure in Medicinal Chemistry The 1,3,5-triazine, or s-triazine, is a six-membered aromatic heterocycle distinguished by three symmetrically placed nitrogen atoms. T...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Triazine Scaffold as a Privileged Structure in Medicinal Chemistry

The 1,3,5-triazine, or s-triazine, is a six-membered aromatic heterocycle distinguished by three symmetrically placed nitrogen atoms. This core structure is not merely a synthetic curiosity but stands as a "privileged scaffold" in modern drug discovery.[1] Its utility stems from several key features: the electron-deficient nature of the ring, the ability to form multiple hydrogen bonds, and, most critically, the three modifiable positions (C2, C4, C6) that allow for precise, three-dimensional exploration of chemical space.[2][3] This modularity enables chemists to fine-tune a compound's physicochemical properties, such as solubility and metabolic stability, while optimizing its interaction with a biological target.[3]

The clinical success of triazine-based drugs validates the scaffold's importance. Altretamine was approved in 1990 for ovarian cancer, and more recently, drugs like Enasidenib (leukemia) and Gedatolisib (breast cancer) have been approved, underscoring the scaffold's enduring relevance in oncology.[2][4] These agents target a range of critical cellular pathways, from metabolic enzymes like IDH2 to central signaling nodes like the PI3K/mTOR pathway.[1][2] This guide provides researchers with the foundational knowledge and actionable protocols to harness the power of the triazine scaffold in their own drug discovery programs.

Core Synthetic Strategy: Sequential Nucleophilic Aromatic Substitution (SNAr)

The workhorse for synthesizing diverse triazine libraries is the sequential nucleophilic substitution of 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.[5][6] The power of this method lies in the differential reactivity of the three chlorine atoms, which is exquisitely controlled by temperature. This allows for the stepwise and selective introduction of different nucleophiles (amines, alcohols, thiols, etc.) to build molecular complexity in a controlled manner.[5][7]

  • First Substitution: Occurs at low temperatures, typically 0–5 °C.

  • Second Substitution: Proceeds readily at room temperature.

  • Third Substitution: Requires elevated temperatures, often 80–110 °C, to drive the reaction to completion.[5][7]

This temperature-dependent reactivity is the cornerstone of triazine library synthesis, enabling the creation of mono-, di-, and tri-substituted derivatives with high regioselectivity.[5]

Application Note I: Synthesis of a Di-substituted Triazine Library for Kinase Screening

This section details the synthesis of a targeted library of 2,4-diamino-6-aryl-1,3,5-triazines, a common motif in kinase inhibitors. The workflow demonstrates the principles of sequential SNAr.

Rationale & Workflow Overview

Kinases are a major class of drug targets, particularly in oncology, and the triazine scaffold is well-suited to occupy the ATP-binding pocket.[8][9] This protocol focuses on creating a di-substituted intermediate, which can then be diversified in the final step. The workflow involves two sequential SNAr reactions followed by a Suzuki coupling to introduce aryl diversity.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Diversification & Analysis A Start: Cyanuric Chloride B Step 1: S_NAr (0-5°C) + Nucleophile 1 (R1-NH2) A->B Add R1-NH2 + Base C Intermediate 1: Mono-substituted Dichloro Triazine B->C Isolate Product D Step 2: S_NAr (RT) + Nucleophile 2 (NH4OH) C->D Add NH4OH E Intermediate 2: Di-substituted Mono-chloro Triazine D->E Isolate Product F Step 3: Suzuki Coupling (Reflux) + Aryl Boronic Acid (Ar-B(OH)2) E->F Add Pd Catalyst + Base G Final Product: 2,4-Disubstituted-6-Aryl-Triazine F->G Crude Product H Purification (Column Chromatography) G->H I Characterization (NMR, MS, HPLC) H->I

Protocol 1: Synthesis of 2-Amino-4-chloro-6-(substituted)-1,3,5-triazine Intermediate

This protocol outlines the synthesis of the key di-substituted monochloro-triazine intermediate.

Materials:

  • Cyanuric chloride (1.0 eq)

  • Primary or secondary amine (e.g., morpholine, piperidine) (1.0 eq)

  • Aqueous ammonia (25-28%) (1.2 eq)

  • Sodium carbonate (Na₂CO₃) or Diisopropylethylamine (DIPEA) as a base

  • Acetone, Tetrahydrofuran (THF)

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • First Substitution (0-5 °C):

    • Dissolve cyanuric chloride (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0-5 °C using an ice bath.

    • In a separate flask, dissolve your first nucleophile (e.g., morpholine, 1.0 eq) and a base like Na₂CO₃ (1.1 eq) in acetone.

    • Slowly add the nucleophile solution dropwise to the cyanuric chloride solution, maintaining the temperature between 0-5 °C.[5] The base neutralizes the HCl generated during the reaction.

    • Stir the reaction at 0-5 °C for 2-4 hours.

    • Causality Check: Running this step at low temperature is critical. Allowing the temperature to rise to ambient levels will result in a significant portion of di-substituted by-product, complicating purification and reducing the yield of the desired mono-substituted intermediate.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Pour the reaction mixture into crushed ice to precipitate the mono-substituted product. Filter the precipitate, wash with cold water, and dry under vacuum.[5]

  • Second Substitution (Room Temperature):

    • Dissolve the dried mono-substituted chloro-triazine intermediate (1.0 eq) in THF.

    • Add aqueous ammonia (1.2 eq) to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.[10]

    • Causality Check: Ammonia is a small, reactive nucleophile. This reaction is performed at room temperature, which provides sufficient energy to displace the second, less reactive chlorine atom without affecting the third.[5]

    • Monitor by TLC. Upon completion, remove the solvent under reduced pressure.

    • Triturate the residue with water, filter the solid, and wash with water to yield the 2-amino-4-chloro-6-(substituted)-triazine intermediate. The product can be purified further by column chromatography or recrystallization if necessary.[5]

Protocol 2: Diversification via Suzuki Coupling

This protocol uses the intermediate from Protocol 1 to create a small library with diverse aryl groups at the C6 position.

Materials:

  • 2-Amino-4-chloro-6-(substituted)-triazine intermediate (1.0 eq)

  • Aryl boronic acid (e.g., (4-hydroxyphenyl)boronic acid) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)

  • Base (e.g., K₂CO₃) (2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

Procedure:

  • To a reaction vessel, add the triazine intermediate (1.0 eq), the aryl boronic acid (1.2 eq), the palladium catalyst, and the base.

  • Purge the vessel with an inert gas (Nitrogen or Argon). Causality Check: This is crucial to prevent oxidation of the Pd(0) catalyst to its inactive Pd(II) state, which would halt the catalytic cycle and kill the reaction.

  • Add the degassed solvent system.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, filter off the catalyst, and concentrate the filtrate.

  • Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to obtain the final tri-substituted triazine.[10]

Protocol 3: Analytical Characterization

Accurate characterization is essential to confirm the structure and purity of the synthesized compounds.

Methods:

  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the chemical structure. The complexity of spectra can increase due to rotamers, especially with bulky substituents.[11]

  • Mass Spectrometry (MS): Use High-Resolution Mass Spectrometry (HRMS) or LC-MS to confirm the molecular weight and elemental formula.[12][13]

  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with a UV detector to determine the purity of the final compound. A purity level of >95% is typically required for biological screening.[12][14]

Application Note II: In Vitro Biological Evaluation - Kinase Inhibition Assay

Once a library of triazine derivatives has been synthesized and characterized, the next step is to evaluate their biological activity. This protocol describes a common, non-radioactive, luminescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀) against a target kinase.

Rationale & Assay Principle

Kinase assays measure the enzymatic activity of a kinase, which is the transfer of a phosphate group from ATP to a substrate (a peptide or protein).[15] An inhibitor will block this activity. The ADP-Glo™ Kinase Assay is a robust method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[16] The assay has two steps: first, the kinase reaction is stopped and remaining ATP is depleted; second, the produced ADP is converted back to ATP, which is then used by a luciferase to generate a light signal proportional to the initial kinase activity.

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection A Kinase + Substrate + ATP + Triazine Inhibitor B Incubate (e.g., 60 min at RT) A->B C Reaction Products: ADP + Phospho-Substrate B->C D Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) C->D E Incubate (40 min) D->E F Add Kinase Detection Reagent (Converts ADP to ATP) E->F G Incubate (30-60 min) F->G H Measure Luminescence (Plate Reader) G->H

Protocol 4: IC₅₀ Determination using ADP-Glo™ Assay

This protocol is designed for a 384-well plate format, ideal for screening multiple compounds.[16]

Materials:

  • Target kinase and corresponding substrate

  • Triazine compounds dissolved in 100% DMSO (stock solutions)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl₂, etc.)[17]

  • 384-well white assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating:

    • Perform a serial dilution of your triazine stock solutions in DMSO to create a concentration range for IC₅₀ determination (e.g., 10-point, 3-fold serial dilution).

    • Transfer a small volume (e.g., 2.5 nL) of the serially diluted compounds into the wells of the 384-well plate. Include wells with DMSO only for vehicle control (0% inhibition) and wells without enzyme for background control (100% inhibition).

  • Kinase Reaction:

    • Prepare a master mix of the kinase and its substrate in kinase reaction buffer. The optimal concentrations must be determined empirically to ensure the reaction is in the linear range.[16][17]

    • Add the kinase/substrate mix (e.g., 2.5 µL) to each well containing the compound or DMSO.

    • To initiate the kinase reaction, add the ATP solution (e.g., 2.5 µL). The final ATP concentration should ideally be at or near the Michaelis-Menten constant (Kₘ) for the specific kinase.[16][17]

    • Mix the plate gently and incubate at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • After incubation, add ADP-Glo™ Reagent (e.g., 5 µL) to each well. This terminates the kinase reaction and depletes the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.[16]

    • Add Kinase Detection Reagent (e.g., 10 µL) to each well. This converts the ADP generated during the kinase reaction into a luminescent signal.

    • Incubate for another 30-60 minutes at room temperature.[16]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO (0% inhibition) and background (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Dotmatics) to determine the IC₅₀ value.[16]

Structure-Activity Relationships (SAR) & Data Interpretation

The data generated from the kinase assay allows for the establishment of a structure-activity relationship (SAR). By comparing the IC₅₀ values of different triazine analogues, researchers can deduce which chemical modifications enhance potency.

Example SAR Table
Compound IDR1 GroupAryl Group (Ar)Kinase X IC₅₀ (nM)
TZN-001MorpholinePhenyl520
TZN-002Morpholine4-Fluorophenyl150
TZN-003Morpholine3,4-Dichlorophenyl45
TZN-004Piperidine3,4-Dichlorophenyl210

Interpretation:

  • From TZN-001 to TZN-003, adding electron-withdrawing groups (F, Cl) to the phenyl ring at the C6 position increases inhibitory potency. This suggests a potential interaction with a specific sub-pocket in the kinase active site.

  • Comparing TZN-003 and TZN-004, the morpholine group at R1 is preferred over piperidine, indicating that the oxygen atom in the morpholine ring might be forming a key hydrogen bond with the hinge region of the kinase, a common interaction for kinase inhibitors.[2]

This iterative process of synthesis, testing, and SAR analysis is the core engine of drug discovery, allowing for the rational design of increasingly potent and selective compounds.[3][18]

Challenges and Future Directions

While the triazine scaffold is highly versatile, challenges remain. Issues such as poor aqueous solubility can hinder development and require careful optimization of substituents.[3][11] Furthermore, achieving selectivity for a specific kinase over other closely related kinases is a significant challenge that often requires extensive SAR studies and structural biology insights.[3][19]

Future work will likely focus on developing more complex, multi-target triazine derivatives and exploring novel synthetic methodologies, such as one-pot procedures and green chemistry approaches like microwave-assisted synthesis, to accelerate the discovery process.[6][20][21]

Conclusion

The 1,3,5-triazine core is a robust and synthetically accessible scaffold that continues to yield promising candidates for pharmaceutical development. Its modular nature allows for systematic exploration of SAR, making it an invaluable tool for medicinal chemists. By understanding the fundamental principles of its synthesis and employing rigorous biological evaluation protocols, researchers can effectively leverage the triazine scaffold to develop novel therapeutics for a wide range of diseases.

References

  • Antitumor Activity of s-Triazine Derivatives: A Systematic Review. National Center for Biotechnology Information. [Link]

  • Recent biological applications of heterocyclic hybrids containing s-triazine scaffold. National Center for Biotechnology Information. [Link]

  • Structure activity relationships for a novel series of pyrrolo[2,1-f][2][4][18]triazine dual HER1/HER2 kinase inhibitors: identification of the clinical candidate. AACR Journals. [Link]

  • Triazine Derivatives: Their Synthesis and Biological Properties - A Review. Bentham Science. [Link]

  • Triazine Derivatives: Their Synthesis and Biological Properties-A Review. Ingenta Connect. [Link]

  • Triazine Derivatives: Their Synthesis and Biological Properties-A Review. Semantic Scholar. [Link]

  • Exploring s-triazine derivatives as anticancer agents. Taylor & Francis Online. [Link]

  • A Mini Review on Triazine Derivatives as Anti-Cancer Drugs. ResearchGate. [Link]

  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. MDPI. [Link]

  • 1,3,5-Triazines: A promising scaffold for anticancer drugs development. PubMed. [Link]

  • Some FDA-approved drugs having 1,3,5-triazine ring (A-F). ResearchGate. [Link]

  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI. [Link]

  • FDA-approved anticancer medications with 1,2,4-triazole and triazine rings. ResearchGate. [Link]

  • Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor. National Center for Biotechnology Information. [Link]

  • Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold. PubMed. [Link]

  • Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. National Center for Biotechnology Information. [Link]

  • Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. MDPI. [Link]

  • In vitro kinase assay. protocols.io. [Link]

  • Discovery and preliminary structure-activity relationship studies of novel benzotriazine based compounds as Src inhibitors. PubMed. [Link]

  • Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Der Pharma Chemica. [Link]

  • The Antitumor Activity of s-Triazine Derivatives. Encyclopedia.pub. [Link]

  • How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • Antitumor Activity of s-Triazine Derivatives: A Systematic Review. MDPI. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. National Center for Biotechnology Information. [Link]

  • In Vitro Kinase Inhibition Assay. ChEMBL. [Link]

  • Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids. ChemRxiv. [Link]

  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. National Center for Biotechnology Information. [Link]

  • Structural characterization of triazines. TESEO. [Link]

  • Determination of triazine herbicides in foods with liquid chromatography mass spectrometry. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating the Purification Challenges of Sterically Hindered Triazine Derivatives

Welcome to the technical support center dedicated to addressing the unique and often complex purification challenges associated with sterically hindered triazine derivatives. This guide is designed for researchers, scien...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the unique and often complex purification challenges associated with sterically hindered triazine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter these molecules in their work. Here, we will move beyond generic protocols to provide in-depth, experience-driven insights into why certain purification strategies succeed while others fail, with a special focus on the impact of steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What makes sterically hindered triazine derivatives so difficult to purify?

The purification of sterically hindered triazine derivatives is challenging due to a combination of factors stemming from their unique structural features. The triazine core, being electron-deficient, can engage in strong interactions, while bulky substituents introduce significant steric strain. This interplay leads to several common issues:

  • Poor Solubility: The rigid, often planar triazine core, when decorated with large, non-polar, or awkwardly positioned functional groups, can lead to molecules that do not easily dissolve in common organic solvents.[1] This makes both chromatographic purification and recrystallization difficult.

  • Strong Stationary Phase Interactions: The nitrogen atoms in the triazine ring can interact strongly with the acidic silanol groups on the surface of silica gel, a common stationary phase in column chromatography.[2] This can result in significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the compound onto the column.[1]

  • Co-elution with Impurities: The synthesis of sterically hindered triazines often results in by-products with similar polarities and structures, such as regioisomers or incompletely substituted starting materials.[3][4] These impurities can be very difficult to separate from the desired product using standard chromatographic techniques.

  • Crystallization Difficulties: The same steric hindrance that complicates synthesis can also inhibit the formation of a well-ordered crystal lattice, which is essential for successful recrystallization.[1] This often leads to the product "oiling out" or precipitating as an amorphous solid, trapping impurities.

Q2: How does steric hindrance specifically impact the choice of purification technique?

Steric hindrance plays a crucial role in dictating the most effective purification strategy. The size and positioning of substituents around the triazine core can:

  • Mask Polar Functional Groups: Bulky groups can shield the polar nitrogen atoms of the triazine ring, reducing their interaction with polar stationary phases like silica gel. This can be advantageous in some cases but can also make it difficult to separate compounds with similar overall polarity.

  • Influence Molecular Shape and Rigidity: The three-dimensional shape of a sterically hindered molecule determines how it interacts with the stationary phase in chromatography. For instance, a more planar molecule might have a larger surface area for interaction than a more globular one, affecting its retention time.

  • Hinder Solvation: Large substituents can prevent solvent molecules from effectively surrounding and solvating the triazine derivative, leading to low solubility.

  • Promote or Inhibit Aggregation: In solution, sterically hindered molecules may aggregate in specific ways, which can affect their chromatographic behavior.

The following diagram illustrates a decision-making workflow for selecting a purification method based on the properties of the sterically hindered triazine derivative.

start Crude Sterically Hindered Triazine Derivative solubility_test Assess Solubility in Common Solvents start->solubility_test high_solubility High Solubility in Non-Polar Solvents solubility_test->high_solubility Good low_solubility Poor Solubility solubility_test->low_solubility Poor polar_solubility Soluble in Polar Solvents solubility_test->polar_solubility Polar Only chromatography Normal-Phase Column Chromatography high_solubility->chromatography prep_hplc Preparative HPLC low_solubility->prep_hplc sfc Supercritical Fluid Chromatography (SFC) low_solubility->sfc Isomers? rp_chromatography Reversed-Phase Chromatography polar_solubility->rp_chromatography purity_check Check Purity (HPLC, NMR) chromatography->purity_check rp_chromatography->purity_check prep_hplc->purity_check recrystallization Recrystallization recrystallization->purity_check sfc->purity_check purity_check->recrystallization <98% & Solid pure Pure Product purity_check->pure >98% crude_product Crude Synthetic Mixture initial_workup Aqueous Workup / Liquid-Liquid Extraction crude_product->initial_workup preliminary_analysis TLC / Analytical HPLC Analysis initial_workup->preliminary_analysis purification_step Primary Purification (Column Chromatography or Recrystallization) preliminary_analysis->purification_step high_purity_check Purity > 95%? purification_step->high_purity_check final_purification High-Purity Polishing (Preparative HPLC or SFC) high_purity_check->final_purification No final_analysis Final Purity and Structural Confirmation (HPLC, NMR, MS) high_purity_check->final_analysis Yes final_purification->final_analysis pure_product Pure Sterically Hindered Triazine Derivative final_analysis->pure_product

Sources

Optimization

Stability and degradation pathways of 4,5,6-Tri-tert-butyl-1,2,3-triazine

Technical Support Center: 4,5,6-Tri-tert-butyl-1,2,3-triazine This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4,5,6-Tri-tert-butyl-1,2,3-triazin...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4,5,6-Tri-tert-butyl-1,2,3-triazine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4,5,6-Tri-tert-butyl-1,2,3-triazine. It covers crucial aspects of the molecule's stability and degradation pathways, offering troubleshooting advice and practical experimental protocols to ensure the integrity of your research.

Introduction

4,5,6-Tri-tert-butyl-1,2,3-triazine is a unique heterocyclic compound characterized by a 1,2,3-triazine core heavily substituted with bulky tert-butyl groups. This substitution pattern imparts specific steric and electronic properties that significantly influence its stability and reactivity. Understanding these characteristics is paramount for its successful application in synthesis and drug development. This guide is designed to be a practical resource, addressing potential challenges and providing a framework for investigating the stability and degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of 4,5,6-Tri-tert-butyl-1,2,3-triazine?

A1: The stability of 4,5,6-Tri-tert-butyl-1,2,3-triazine is primarily influenced by temperature, light exposure, and the presence of strong acids or bases. The 1,2,3-triazine ring is inherently less aromatic and more reactive than a benzene ring. The bulky tert-butyl groups, however, provide significant steric hindrance, which can protect the ring from certain nucleophilic attacks and intermolecular reactions.

Q2: How does the 1,2,3-triazine core differ in stability from the more common 1,3,5-triazine isomer?

A2: The 1,2,3-triazine isomer is generally less stable than the 1,3,5-triazine isomer. The adjacent nitrogen atoms in the 1,2,3-triazine ring lead to a weaker aromatic system, making it more susceptible to thermal and photochemical degradation, often through the extrusion of a molecule of nitrogen (N₂).

Q3: Is 4,5,6-Tri-tert-butyl-1,2,3-triazine susceptible to hydrolysis?

A3: While many triazines can undergo hydrolysis, especially those with leaving groups like halogens, the C-C bonds between the triazine ring and the tert-butyl groups in this molecule are not readily hydrolyzed. However, extreme pH conditions might facilitate ring-opening or other degradation pathways, though the steric bulk of the tert-butyl groups would likely slow such processes.

Q4: What are the expected major degradation products under thermal stress?

A4: The most probable thermal degradation pathway for 1,2,3-triazines involves a retro-Diels-Alder reaction, leading to the extrusion of dinitrogen (N₂) and the formation of a cyclopropene intermediate, which would then rearrange. For 4,5,6-Tri-tert-butyl-1,2,3-triazine, this would likely yield di-tert-butylacetylene and tert-butylazide as initial products.

Q5: How should I store 4,5,6-Tri-tert-butyl-1,2,3-triazine to ensure its long-term stability?

A5: To ensure long-term stability, 4,5,6-Tri-tert-butyl-1,2,3-triazine should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to heat, light, and moisture, which are potential drivers of degradation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpected sample degradation observed in NMR. The use of acidic deuterated solvents (e.g., TFA in CDCl₃) or high temperatures during NMR acquisition can cause decomposition of sensitive triazines.Use neutral deuterated solvents like CDCl₃ or acetone-d₆ at room temperature. If solubility is an issue, consider gentle warming but monitor for any changes in the spectrum over time.
Low yield or multiple byproducts in a reaction involving the triazine. The reaction conditions (e.g., high temperature, prolonged reaction time, presence of strong acids/bases) may be causing degradation of the triazine starting material.Optimize reaction conditions by lowering the temperature and reducing the reaction time. Use milder reagents where possible. Perform a stability test of the triazine under the reaction conditions without the other reactants to isolate the cause.
Discoloration of the solid compound upon storage. This may indicate photochemical degradation due to exposure to light, or slow oxidation if not stored under an inert atmosphere.Store the compound in an amber vial, protected from light. For long-term storage, flushing the vial with an inert gas before sealing is recommended.
Inconsistent results in bioassays. The compound may be degrading in the assay medium. The pH, temperature, or components of the buffer could be affecting its stability.Assess the stability of the compound in the assay medium over the time course of the experiment. Use techniques like HPLC or LC-MS to quantify the compound at different time points.

Detailed Degradation Pathways

Thermal Degradation

The thermal degradation of 1,2,3-triazines is well-documented to proceed via the extrusion of a molecule of dinitrogen (N₂). For 4,5,6-Tri-tert-butyl-1,2,3-triazine, a plausible pathway involves a concerted retro-Diels-Alder reaction. The bulky tert-butyl groups are likely to influence the kinetics of this process.

G cluster_main Thermal Degradation Pathway A 4,5,6-Tri-tert-butyl-1,2,3-triazine B Transition State A->B Heat (Δ) C Di-tert-butylacetylene + tert-Butylcyclopropene + N₂ B->C N₂ extrusion

Caption: Proposed thermal degradation of 4,5,6-Tri-tert-butyl-1,2,3-triazine.

Photochemical Degradation

Photochemical degradation of triazines can be complex, often involving radical intermediates. For 4,5,6-Tri-tert-butyl-1,2,3-triazine, UV irradiation could lead to the formation of various photoproducts through ring-opening, rearrangement, or loss of substituents. The primary photochemical process for many triazines involves N-N bond cleavage.

G cluster_photo Photochemical Degradation start 4,5,6-Tri-tert-butyl-1,2,3-triazine excited Excited State [S₁ or T₁] start->excited hν (UV light) intermediate Diradical Intermediate excited->intermediate Intersystem Crossing or Bond Cleavage products Rearrangement Products + N₂ Extrusion Products intermediate->products

Caption: Generalized photochemical degradation pathway.

Experimental Protocols

Protocol 1: Thermal Stability Assessment by HPLC

Objective: To determine the rate of thermal degradation of 4,5,6-Tri-tert-butyl-1,2,3-triazine at a given temperature.

Materials:

  • 4,5,6-Tri-tert-butyl-1,2,3-triazine

  • High-purity solvent (e.g., acetonitrile or isopropanol)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Thermostated heating block or oven

  • Autosampler vials

Procedure:

  • Prepare a stock solution of 4,5,6-Tri-tert-butyl-1,2,3-triazine (e.g., 1 mg/mL) in the chosen solvent.

  • Aliquot the solution into several autosampler vials.

  • Place the vials in a heating block set to the desired temperature (e.g., 60 °C, 80 °C, 100 °C).

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial and cool it to room temperature.

  • Analyze the sample by HPLC. A typical starting condition would be a C18 column with a mobile phase of acetonitrile/water (e.g., 80:20) and UV detection at a wavelength where the compound has a strong absorbance.

  • Quantify the peak area of the parent compound at each time point.

  • Plot the natural logarithm of the concentration of the parent compound versus time. The slope of this line will give the degradation rate constant (k).

Protocol 2: Photochemical Stability Assessment

Objective: To evaluate the susceptibility of 4,5,6-Tri-tert-butyl-1,2,3-triazine to degradation upon exposure to UV light.

Materials:

  • 4,5,6-Tri-tert-butyl-1,2,3-triazine

  • UV-transparent solvent (e.g., cyclohexane or acetonitrile)

  • Quartz cuvettes or vials

  • A controlled photochemical reactor or a UV lamp with a known wavelength and intensity

  • HPLC or NMR for analysis

Procedure:

  • Prepare a solution of the compound in the UV-transparent solvent.

  • Transfer the solution to quartz cuvettes or vials. Prepare a control sample that is wrapped in aluminum foil to protect it from light.

  • Place the samples in the photochemical reactor or at a fixed distance from the UV lamp. Place the control sample alongside.

  • Irradiate the samples for a defined period.

  • At various time points, take aliquots from the irradiated and control samples for analysis by HPLC or NMR.

  • Compare the chromatograms or spectra of the irradiated sample with the control to identify degradation products and quantify the loss of the parent compound.

References

  • [Reaction mechanism from quantum molecular dynamics for the initial thermal decomposition of 2,4,6-triamino-1,3,5-triazine-1,3,5-trioxide (MTO) and 2,4,6-trinitro-1,3,5-triazine-1,3,5-trioxide ( - RSC Publishing]([Link]

Troubleshooting

Technical Support Center: Optimization of Substituted 1,3,5-Triazine Synthesis

Welcome to the advanced troubleshooting and optimization center for the synthesis of substituted 1,3,5-triazines. The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry and materials science.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and optimization center for the synthesis of substituted 1,3,5-triazines. The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry and materials science. The most versatile and atom-economical synthetic route involves the sequential nucleophilic aromatic substitution (SNAr) of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)[1][2].

This guide is designed for researchers and drug development professionals to understand the mechanistic causality behind reaction conditions, troubleshoot common synthetic failures, and implement self-validating experimental protocols.

Core Workflow: Temperature-Controlled SNAr

The functionalization of cyanuric chloride relies on the differential reactivity of its three chlorine atoms. The reaction is governed by strict temperature control to ensure orthogonal chemoselectivity[1][3].

SNAr_Workflow TCT Cyanuric Chloride (Highly Active) Mono Mono-substituted (Active) TCT->Mono Nu1 (O-type) 0-5 °C, 1-2h Di Di-substituted (Deactivated) Mono->Di Nu2 (S/N-type) 20-25 °C, 12-24h Tri Tri-substituted (Stable Target) Di->Tri Nu3 (N-type) 60-140 °C, 24-72h

Caption: Temperature-controlled sequential nucleophilic substitution of cyanuric chloride.

Frequently Asked Questions (Mechanistic Insights)

Q1: Why is strict temperature control the most critical parameter in cyanuric chloride substitution? A1: The three chlorine atoms on cyanuric chloride exert a strong negative inductive effect, severely reducing the electron density of the triazine ring and making the carbon atoms highly electrophilic[4]. However, as each chlorine is replaced by a nucleophile (which typically donates electron density into the ring via resonance), the triazine core becomes progressively deactivated[4][5]. Consequently, the activation energy for subsequent substitutions increases. To achieve chemoselectivity and prevent over-substitution, you must step-wise increase the thermal energy: 0–5 °C for the first substitution, room temperature (~25 °C) for the second, and elevated temperatures (60–140 °C) for the third[1][5].

Q2: In what order should I introduce different nucleophiles (e.g., amines, alcohols, thiols)? A2: For unsymmetrical 2,4,6-trisubstituted triazines, the order of nucleophile addition dictates the success of the synthesis. The inherent reactivity of nucleophiles with cyanuric chloride generally follows the trend: Alcohols (O-nucleophiles) > Thiols (S-nucleophiles) > Amines (N-nucleophiles)[4]. It is highly recommended to introduce O-nucleophiles first at 0 °C. Introducing a strong electron-donating amine first will drastically deactivate the ring, making subsequent substitutions with weaker nucleophiles (like alcohols) extremely difficult or impossible without forcing conditions[3][4].

Troubleshooting Guide

Troubleshooting_Tree Start Identify Synthesis Issue Issue1 Incomplete 3rd Substitution Start->Issue1 Issue2 Hydrolysis / Cyanuric Acid Start->Issue2 Issue3 Over-substitution at Step 1 Start->Issue3 Sol1 Increase Temp (120-140°C) Use DMF/Dioxane Microwave Assist Issue1->Sol1 Sol2 Strictly Anhydrous Solvents Use DIPEA instead of Aq. Base Keep Temp < 5°C Issue2->Sol2 Sol3 Dropwise Addition Strict 0°C Control Exact 1.0 Eq Nucleophile Issue3->Sol3

Caption: Troubleshooting decision tree for common issues in triazine synthesis.

Issue A: Incomplete Substitution at the 3rd Position

  • Symptom: TLC or LC-MS shows a persistent mixture of di-substituted and tri-substituted products even after prolonged heating.

  • Root Cause: The di-substituted triazine is highly deactivated. If the third nucleophile is weak (e.g., an unreactive aniline or sterically hindered amine), standard reflux conditions in THF or Acetone may not provide enough thermal energy to overcome the activation barrier[6].

  • Solution: Switch to a higher-boiling aprotic solvent such as DMF, 1,4-dioxane, or toluene, and increase the reaction temperature to 120–140 °C[6][7]. Alternatively, utilize microwave-assisted synthesis. Microwave irradiation (e.g., 800 W for 3–10 minutes) rapidly drives the third substitution to completion while minimizing thermal degradation[8][9].

Issue B: Hydrolysis of the Triazine Core

  • Symptom: Formation of highly polar, insoluble byproducts; loss of the starting material; Mass Spectrometry shows a mass shift corresponding to the addition of an -OH group.

  • Root Cause: Cyanuric chloride and its mono-substituted derivatives are highly sensitive to moisture. In the presence of water and base (especially at elevated temperatures), the C-Cl bond undergoes rapid hydrolysis to form cyanuric acid derivatives[4].

  • Solution: Ensure all solvents (THF, Acetone, DMF) are strictly anhydrous. If an aqueous base (like 10% NaHCO3) is necessary for the first substitution[1], keep the temperature strictly at or below 5 °C and minimize reaction time. For the second and third substitutions, exclusively use anhydrous non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA) or anhydrous K2CO3[3][7].

Quantitative Data: Optimized Reaction Parameters

The following table summarizes the optimized empirical parameters required to achieve high yields and chemoselectivity at each stage of the sequential substitution[1][4][6][7][9].

Substitution StepTarget ProductTemperatureTypical Reaction TimePreferred SolventsPreferred BaseExpected Yield Range
1st Substitution Mono-substituted0–5 °C1–2 hoursAcetone, THF, DCMDIPEA, NaHCO380–95%
2nd Substitution Di-substituted20–25 °C12–24 hoursTHF, DMF, AcetoneDIPEA, K2CO370–90%
3rd Substitution Tri-substituted60–140 °C24–72 hours (or 3-10 min MW)DMF, 1,4-Dioxane, TolueneDIPEA, K2CO340–85%

Standard Operating Procedure (SOP): Synthesis of a 2,4,6-Trisubstituted-1,3,5-Triazine

This protocol represents a self-validating system designed to prevent progression to the next step if the prior substitution has failed or over-reacted.

Phase 1: Mono-substitution (0–5 °C)

  • Dissolve cyanuric chloride (1.0 eq) in anhydrous acetone or THF and cool to 0–5 °C using an ice-water bath[1][4].

  • In a separate vessel, prepare a solution of the first nucleophile (e.g., an alcohol or phenol, 1.0 eq) and DIPEA (1.0–1.2 eq) in the same anhydrous solvent[4][7].

  • Add the nucleophile solution dropwise over 30 minutes to the cyanuric chloride solution. Critical: Strictly maintain the internal temperature below 5 °C to prevent di-substitution[1][4].

  • Validation Check: Monitor the reaction via TLC (e.g., Acetone:Toluene 10:1). The reaction is complete when the high-Rf cyanuric chloride spot disappears[1]. Do not proceed until conversion is confirmed.

Phase 2: Di-substitution (20–25 °C) 5. To the crude reaction mixture (or isolated mono-substituted intermediate), add the second nucleophile (e.g., a primary amine or thiol, 1.0 eq) and additional DIPEA (1.2 eq)[7]. 6. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 12 to 24 hours[7]. 7. Validation Check: Confirm the complete conversion of the mono-substituted intermediate via LC-MS or TLC before proceeding[7]. The intermediate should show a distinct Rf shift.

Phase 3: Tri-substitution (60–140 °C) 8. Add the third nucleophile (e.g., a secondary amine, 1.2–2.0 eq) and DIPEA (2.0 eq)[7]. 9. Heat the reaction mixture to reflux (60 °C for THF, or up to 140 °C if using DMF/1,4-dioxane) for 24–72 hours[6][7]. Alternative: Transfer the mixture to a microwave reactor at 800 W for 3–10 minutes for sterically hindered amines[9]. 10. Validation Check: Perform an aqueous workup by washing the organic layer with water to remove DIPEA salts[4]. Purify the crude product via silica gel column chromatography and confirm the final structure via ¹H NMR, ¹³C NMR, and mass spectrometry[2].

References

  • A Comparative Guide to the Synthesis of 2,4,6-Trisubstituted-1,3,5-Triazines - Benchchem. Benchchem. 1

  • Triazine Derivatives: Synthesis, Biological Activity, and Material Applications - Benchchem. Benchchem. 2

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - MDPI. MDPI. 6

  • Synthesis of 2,4,6-trisubstituted-1,3,5-triazines 23 from cyanuric... - ResearchGate. ResearchGate. 8

  • Multifunctionalization of cyanuric chloride for the stepwise synthesis of potential multimodal imaging chemical entities - Arabian Journal of Chemistry. Arabian Journal of Chemistry. 7

  • 6.2. Synthesis of the Antitumoral Drug 2,4,6-Tris(dimethylamino)-1,3,5-triazine via Sequential Nucleophilic Substitution - Books. RSC. 9

  • optimizing reaction conditions for nucleophilic substitution on the triazine ring - Benchchem. Benchchem. 4

  • Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - Frontiers. Frontiers. 3

  • The supramolecular chemistry of monodisperse 1,3,5-triazine oligomers - PMC. NIH. 5

Sources

Optimization

Section 1: Frequently Asked Questions (FAQs) on Triazine Stability

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers and drug development professionals face when handling moisture- and ai...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers and drug development professionals face when handling moisture- and air-sensitive triazine compounds (e.g., 1,3,5-triazine, cyanuric chloride).

Triazines are highly electrophilic scaffolds; without rigorous atmospheric control, they undergo rapid nucleophilic attack by ambient moisture, compromising downstream synthesis and assay integrity. This guide provides causal explanations, self-validating protocols, and troubleshooting steps to ensure your workflows remain robust and reproducible.

Q1: Why are triazine compounds like cyanuric chloride so sensitive to ambient air, and what is the mechanism of degradation? A1: The causality behind triazine instability is strictly electronic. The 1,3,5-triazine ring is inherently electron-deficient due to the electronegativity of its three nitrogen atoms. This makes the ring carbons highly susceptible to nucleophilic aromatic substitution (SNAr). When exposed to ambient moisture, water acts as a nucleophile, attacking the electrophilic carbons. For halogenated triazines like cyanuric chloride, this results in rapid hydrolysis, displacing the chloride ions to form cyanuric acid and releasing corrosive hydrochloric acid (HCl) gas. The lower the electron density on the triazine carbons, the more rigorous your anhydrous techniques must be.

Q2: How can I visually or analytically confirm if my triazine reagent has degraded? A2: Degradation often presents as a change in physical state. For instance, pure cyanuric chloride is a white, free-flowing crystalline powder. If it clumps, becomes a sticky paste, or emits a pungent, irritating odor (HCl gas), hydrolysis has occurred. Analytically, a self-validating check is to run a quick FT-IR or NMR. In FT-IR, the appearance of a broad -OH stretch (around 3200-3400 cm⁻¹) or carbonyl peaks (from the tautomeric cyanuric acid) confirms moisture contamination.

Q3: Should I store my triazine compounds in a glovebox or a desiccator? A3: A standard desiccator is insufficient for the long-term storage of highly sensitive triazines. They must be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at the recommended temperature (often 2-8°C or room temperature, depending on the specific derivative)[1]. A glovebox maintaining <1 ppm O₂ and H₂O is the gold standard[2]. If a glovebox is unavailable, use Schlenk techniques to flush the storage flask with argon, seal it with a high-quality septum, and wrap it in Parafilm.

Section 2: Quantitative Data on Triazine Storage

To help you optimize your laboratory inventory, here is a comparison of storage conditions and expected shelf-lives for common triazine derivatives based on atmospheric exposure.

CompoundSensitivityIdeal Storage EnvironmentTempShelf-Life (Inert)Shelf-Life (Air Exposed)
1,3,5-Triazine High (Moisture)Glovebox (Argon)2-8°C> 12 months< 2 hours
Cyanuric Chloride High (Moisture)Glovebox / Schlenk FlaskRT> 12 months< 30 mins (releases HCl)
Melamine LowStandard CabinetRT> 24 months> 24 months
Triazine Esters Moderate (Moisture)Desiccator with Argon flush-20°C6 months1-2 days

Section 3: Troubleshooting Guides & Experimental Protocols

Issue 1: My triazine-based crosslinking reaction keeps failing or giving low yields. I suspect reagent degradation during transfer. Causality: Transferring sensitive solids in ambient air introduces microscopic water droplets, which immediately initiate hydrolysis. Even a 1% degradation can poison catalytic cycles or alter reaction stoichiometry. Solution: Implement a strictly anaerobic solid-transfer protocol using a Schlenk line and a solid addition tube.

Protocol 1: Self-Validating Schlenk Transfer of Solid Triazines

Objective: Transfer moisture-sensitive triazine powder into a reaction vessel without atmospheric exposure.

  • Preparation & Baking: Dry a Schlenk flask, a magnetic stir bar, and a solid addition tube in an oven at >100°C overnight to remove adsorbed surface water.

  • Hot Assembly: Remove the glassware from the oven using heat-resistant gloves and assemble it immediately while hot. Connect it to the Schlenk line.

  • Purge-and-Refill Cycle: Apply high vacuum (10⁻³ Torr) for 15 minutes as the glassware cools. Backfill with dry Argon. Repeat this vacuum/Argon cycle three times[3].

    • Self-Validation Step: Close the vacuum manifold; if the pressure gauge rises, you have a leak and must re-grease the joints before proceeding.

  • Glovebox Loading: Inside an inert-atmosphere glovebox, load the required mass of the triazine compound into the solid addition tube. Seal it with a greased stopper.

  • Attachment and Transfer: Remove the sealed tube from the glovebox. Under a positive flow of Argon on the Schlenk line, quickly replace the stopper on the reaction flask with the solid addition tube.

  • Addition: Rotate the addition tube to tap the solid triazine into the stirring solvent. The positive Argon flow ensures no air enters during the rotation.

TriazineTransfer Start Bake Glassware (>100°C, Overnight) Cycle Vacuum/Argon Cycles (Self-Validation: Leak Check) Start->Cycle Load Load Triazine (In Glovebox) Cycle->Load Attach Attach to Schlenk Line (Positive Ar Flow) Load->Attach Execute Transfer Solid (Anaerobic Addition) Attach->Execute

Workflow for the anaerobic transfer of air-sensitive triazine solids using Schlenk techniques.

Issue 2: I need to prepare a standardized solution of a moisture-sensitive triazine, but my solvent might be wet. Causality: Solvents absorb atmospheric moisture. Using standard reagent-grade solvents will instantly hydrolyze the triazine upon contact. Solution: Use Sure/Seal™ bottles and perform a cannula transfer.

Protocol 2: Cannula Transfer of Anhydrous Solvents for Triazine Solutions

Objective: Add anhydrous solvent to a Schlenk flask containing the triazine without exposing either to air.

  • Solvent Preparation: Procure anhydrous solvent in a Sure/Seal™ bottle, which utilizes a specialized resin layer and elastomer liner to prevent oxygen/moisture ingress[4].

  • Pressurize the Source: Insert a needle connected to the Argon manifold of the Schlenk line into the Sure/Seal™ septum to pressurize the bottle slightly[5].

    • Self-Validation Step: The mineral oil bubbler should show a steady, slow bubbling rate, confirming positive pressure[4].

  • Cannula Insertion: Insert one end of a clean, oven-dried, stainless-steel double-tipped needle (cannula) into the headspace of the Sure/Seal™ bottle. Allow Argon to purge through the cannula for 30 seconds to remove air.

  • Target Penetration: Pierce the septum of the receiving Schlenk flask (containing the triazine) with the other end of the purging cannula.

  • Liquid Transfer: Push the source end of the cannula down into the solvent. The positive Argon pressure will force the liquid through the cannula into the reaction flask[3].

  • Termination: Once the desired volume is transferred, pull the cannula up into the headspace of the source bottle, then remove it entirely.

TriazineDegradation Triazine Electrophilic Triazine (e.g., Cyanuric Chloride) Attack Nucleophilic Aromatic Substitution (SNAr) Triazine->Attack Moisture Ambient Moisture (H2O Nucleophile) Moisture->Attack Product Cyanuric Acid + HCl (Degraded Product) Attack->Product

Mechanistic pathway of triazine degradation via moisture-driven nucleophilic aromatic substitution.

Section 4: Advanced Troubleshooting & System Validation

Issue 3: My glovebox atmosphere seems compromised, and my triazines are degrading even inside. Causality: Glovebox catalyst beds (copper catalyst for O₂, molecular sieves for H₂O) become saturated over time, leading to a creeping increase in atmospheric contaminants. Solution: Regenerate the catalyst bed using a forming gas mixture (e.g., 5% H₂ in N₂) to reduce the oxidized copper. Self-Validating Check: Do not rely solely on the electronic sensors, as they can drift. Keep an open vial of a highly sensitive indicator, such as a titanocene dichloride/zinc dust solution (which turns from blue to colorless upon oxygen exposure) inside the box[6]. If the indicator trips, your triazines are at risk, and you must halt experiments to purge the box.

References

  • Wikipedia. "Air-free technique."[Link]

  • The Schlenk Line Survival Guide. "An Illustrated Guide to Schlenk Line Techniques." [Link]

  • Division of Research Safety, Illinois.edu. "Handling air-sensitive reagents AL-134."[Link]

  • Ataman Kimya. "CYANURIC CHLORIDE."[Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Functionalization of the Triazine Ring

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the challenging yet rewarding chemistry of the triazine ring. The inherent low reactivity of this elect...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the challenging yet rewarding chemistry of the triazine ring. The inherent low reactivity of this electron-deficient heterocycle often presents significant hurdles in synthetic campaigns. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to overcome these challenges, ensuring the successful functionalization of your triazine-based molecules. The 1,3,5-triazine (s-triazine) scaffold, in particular, is a cornerstone in medicinal chemistry and materials science, making the mastery of its derivatization a critical skill.[1][2][3][4]

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, directly addressing the specific issues you may encounter during your experiments.

Section 1: Understanding the Challenge: The "Electron-Poor" Nature of Triazines

The core of the triazine functionalization challenge lies in its electronic structure. The three electronegative nitrogen atoms create a significant electron deficiency in the ring, which profoundly influences its reactivity.

Diagram: Electronic Properties of the 1,3,5-Triazine Ring

Triazine_Reactivity Figure 1. The Electron-Deficient 1,3,5-Triazine Core cluster_triazine 1,3,5-Triazine cluster_reactivity Consequences T C N1 N C2 C C4 C High_Reactivity Susceptible to nucleophilic attack T->High_Reactivity Highly electrophilic carbon atoms N3 N N5 N Low_Reactivity Low reactivity towards electrophilic substitution N1->Low_Reactivity Electron-withdrawing nitrogen atoms

Caption: The electron-withdrawing nitrogens render the triazine carbons electrophilic.

Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

The most common approach to functionalizing triazines, particularly 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), is through nucleophilic aromatic substitution (SNAr).[4][5][6] However, controlling the degree of substitution can be challenging.

FAQ 1: My SNAr reaction on cyanuric chloride is giving me a mixture of mono-, di-, and tri-substituted products. How can I achieve selective substitution?

Answer: Selective substitution on cyanuric chloride is primarily controlled by temperature. The reactivity of the chlorine atoms decreases with each successive substitution because the incoming electron-donating nucleophile reduces the electrophilicity of the remaining carbon atoms.[6][7]

Here's a general temperature guide for sequential substitution with amines:

Degree of SubstitutionTypical Reaction Temperature
Mono-substitution 0 °C to room temperature
Di-substitution Room temperature to 40-50 °C
Tri-substitution 50 °C to reflux

Pro-Tip: For the synthesis of unsymmetrical triazines, it's crucial to introduce the least reactive nucleophile first, as the ring becomes progressively deactivated.

Experimental Protocol: Stepwise SNAr on Cyanuric Chloride

This protocol outlines the synthesis of a di-substituted, unsymmetrical triazine.

Materials:

  • Cyanuric chloride (TCT)

  • Nucleophile 1 (e.g., Aniline)

  • Nucleophile 2 (e.g., Morpholine)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware under an inert atmosphere (N₂ or Ar)

Workflow Diagram:

SNAr_Workflow Figure 2. Workflow for Sequential S-N-Ar on Cyanuric Chloride cluster_step1 Step 1: Mono-substitution cluster_step2 Step 2: Di-substitution Start Dissolve TCT in DCM at 0 °C Add_Nuc1 Add Nucleophile 1 + DIPEA dropwise Start->Add_Nuc1 Stir1 Stir at 0 °C for 1-2 hours Add_Nuc1->Stir1 Monitor1 Monitor by TLC Stir1->Monitor1 Workup1 Aqueous workup & purification Monitor1->Workup1 Mono_Product Isolate mono-substituted product Workup1->Mono_Product Dissolve_Mono Dissolve mono-product in THF Mono_Product->Dissolve_Mono Add_Nuc2 Add Nucleophile 2 + DIPEA Dissolve_Mono->Add_Nuc2 Stir2 Stir at room temperature for 12-24 hours Add_Nuc2->Stir2 Monitor2 Monitor by TLC Stir2->Monitor2 Workup2 Aqueous workup & purification Monitor2->Workup2 Di_Product Isolate di-substituted product Workup2->Di_Product

Caption: A stepwise approach with temperature control is key for selective substitution.

Step-by-Step Procedure:

  • Mono-substitution:

    • Dissolve cyanuric chloride (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool to 0 °C.

    • In a separate flask, dissolve Nucleophile 1 (1.0 eq) and DIPEA (1.1 eq) in anhydrous DCM.

    • Add the nucleophile/DIPEA solution dropwise to the stirred cyanuric chloride solution at 0 °C.

    • Stir at 0 °C for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Perform an aqueous workup and purify the mono-substituted product by column chromatography.

  • Di-substitution:

    • Dissolve the purified mono-substituted product (1.0 eq) in anhydrous THF under an inert atmosphere.

    • Add Nucleophile 2 (1.0-1.2 eq) followed by DIPEA (1.1-1.5 eq).

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, perform an aqueous workup and purify the final di-substituted product.[6]

FAQ 2: I'm trying to add an alcohol or thiol to the triazine ring after an amine has been substituted, but the reaction is not proceeding. Why?

Answer: This is a common and significant challenge. Once an amine is substituted onto the triazine ring, its strong electron-donating nature severely deactivates the ring towards further nucleophilic attack by less nucleophilic species like alcohols or thiols.[7] It is exceedingly difficult to displace a remaining chlorine with an alcohol or thiol after an amine has been introduced.

Solution: The order of addition is critical. Always add O- and S-nucleophiles before N-nucleophiles when preparing mixed-substituted triazines.[7]

Section 3: Overcoming Hurdles in Metal-Catalyzed Cross-Coupling

For the formation of C-C bonds, metal-catalyzed cross-coupling reactions are indispensable. However, the electron-deficient nature of the triazine ring can lead to challenges with common catalytic systems.

FAQ 3: My Suzuki coupling reaction with a bromo-triazine is giving low yields. What are the key parameters to optimize?

Answer: Low yields in Suzuki couplings of bromo-triazines often stem from catalyst deactivation or inefficient transmetalation. The choice of ligand, base, and solvent system is critical for success.

Key Optimization Parameters:

ParameterRecommendation & Rationale
Catalyst Palladium-based catalysts are common. Pd(PPh₃)₄ or PdCl₂(dppf) are good starting points.
Ligand Electron-rich and bulky phosphine ligands can promote oxidative addition and reductive elimination. Consider ligands like SPhos or XPhos for challenging couplings. For some substrates, ferrocene-based ancillary ligands have shown superior performance.[8]
Base A moderately strong base is required to activate the boronic acid. K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used. The choice of base can significantly impact the reaction outcome.
Solvent A mixture of an organic solvent (e.g., dioxane, THF, or toluene) and water is typically used to dissolve both the organic and inorganic reagents.
Experimental Protocol: Suzuki Coupling of a Bromo-Triazine

This protocol provides a starting point for the Suzuki coupling of a bromo-triazine with an arylboronic acid.

Materials:

  • Bromo-triazine derivative

  • Arylboronic acid

  • Pd(PPh₃)₄

  • K₂CO₃

  • 1,4-Dioxane

  • Water

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a reaction vessel, add the bromo-triazine (1.0 eq), arylboronic acid (1.2-1.5 eq), K₂CO₃ (2.0-3.0 eq), and Pd(PPh₃)₄ (0.05-0.10 eq).

  • Purge the vessel with an inert gas (N₂ or Ar).

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • After cooling, perform a standard aqueous workup, extracting the product with an organic solvent.

  • Purify the crude product by column chromatography.

Troubleshooting Logic Diagram:

Suzuki_Troubleshooting Figure 3. Troubleshooting Low Yield in Suzuki Coupling of Triazines Start Low Yield in Suzuki Coupling Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Ligand Is the ligand appropriate? Check_Catalyst->Check_Ligand Yes Solution_Catalyst Use fresh catalyst. Increase catalyst loading. Check_Catalyst->Solution_Catalyst No Check_Base Is the base optimal? Check_Ligand->Check_Base Yes Solution_Ligand Screen different phosphine ligands (e.g., SPhos, dppf-CF3). Check_Ligand->Solution_Ligand No Check_Temp Is the temperature sufficient? Check_Base->Check_Temp Yes Solution_Base Try alternative bases (e.g., Cs2CO3, K3PO4). Check_Base->Solution_Base No Solution_Temp Increase reaction temperature. Check_Temp->Solution_Temp No

Caption: A systematic approach to optimizing Suzuki coupling conditions for triazines.

Section 4: Emerging Strategies: C-H Functionalization

Direct C-H functionalization is an increasingly important and atom-economical strategy for derivatizing heterocycles.[9] For triazines, this approach is still evolving but holds great promise.

FAQ 4: Can I directly functionalize a C-H bond on the triazine ring?

Answer: Direct C-H functionalization of the triazine ring itself is challenging due to the low reactivity of its C-H bonds towards electrophilic attack and the difficulty in achieving regioselectivity. However, strategies are emerging, often involving transition-metal catalysis.[9]

An alternative and more developed strategy is to use a triazine moiety as a removable directing group for the C-H activation of an attached aryl group.[10]

Conceptual Workflow: Triazene as a Directing Group

This workflow illustrates the concept of using a triazene group to direct the C-H functionalization of an arene, followed by its removal or further transformation.

CH_Activation_Workflow Figure 4. C-H Activation using a Removable Triazene Directing Group Start Arene with Triazene Directing Group CH_Activation Rh(III)-catalyzed C-H Activation/ Oxidative Coupling[10] Start->CH_Activation Functionalized_Intermediate Ortho-functionalized Triazene Intermediate CH_Activation->Functionalized_Intermediate Removal Removal of Triazene Group (e.g., BF3·Et2O)[10] Functionalized_Intermediate->Removal Transformation Transformation of Triazene (e.g., Heck reaction)[10] Functionalized_Intermediate->Transformation Final_Product1 Functionalized Arene Removal->Final_Product1 Final_Product2 Further Derivatized Product Transformation->Final_Product2

Sources

Optimization

Catalyst selection and optimization for reactions involving 1,2,3-triazines

Welcome to the Technical Support Center for 1,2,3-triazine chemistry. Because 1,2,3-triazines are highly reactive and prone to denitrogenation or ring-opening, working with these heterocycles requires precise catalyst se...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,2,3-triazine chemistry. Because 1,2,3-triazines are highly reactive and prone to denitrogenation or ring-opening, working with these heterocycles requires precise catalyst selection and rigorous environmental control.

This guide is designed for researchers and drug development professionals. It bypasses basic theory to deliver field-proven troubleshooting, mechanistic causality, and self-validating protocols for transition-metal catalysis and inverse-electron-demand Diels-Alder (IEDDA) reactions.

MODULE A: Palladium-Catalyzed Cross-Coupling Workflows

1,2,3-Triazines are notoriously sensitive to transition metals, which historically complicated functionalization. However, recent breakthroughs have established robust protocols for the Pd-catalyzed cross-coupling of 5-halo-1,2,3-triazines to access diverse 5-(hetero)aryl-1,2,3-triazines[1].

Troubleshooting & FAQs

Q: Why is my cross-coupling of 5-bromo-1,2,3-triazine stalling at ~60-70% conversion with standard Pd(dppf)Cl₂? A: The failure lies in the electronic tuning of the ligand. The standard dppf ligand does not provide the optimal electron density required to push the transmetalation step efficiently with these specific heterocycles[2]. By switching to the fluorinated analog, Pd(dppf-CF₃)Cl₂ , the electron density on the palladium center is finely tuned, boosting yields to 90%. However, do not over-tune; utilizing the highly electron-poor Pd(dppf-3,5-CF₃)Cl₂ will completely shut down the catalytic cycle, resulting in 0% yield[1].

Q: I need to scale up and reduce my catalyst loading from 10 mol% to 5 mol%. What adjustments are mandatory? A: If you drop the catalyst loading to 5 mol%, the overall turnover frequency cannot outpace potential catalyst deactivation within the standard 30-minute window, leading to incomplete conversion (~69%). You must extend the reaction time to at least 2 hours. This kinetic compensation is critical to restoring yields to acceptable levels (~79%)[2].

Quantitative Data: Catalyst Optimization

Table 1: Catalyst and Ligand Screening Data for 5-Bromo-1,2,3-triazine Cross-Coupling [1]

Catalyst SystemLoading (mol%)TimeYield (%)Mechanistic Note
Pd(dppf)Cl₂1030 min69Baseline transmetalation rate is insufficient.
Pd(dppf-CF₃)Cl₂ 10 30 min 90 Optimal electronic tuning for transmetalation.
Pd(dppf-3,5-CF₃)Cl₂1030 min0Catalyst becomes too electron-poor; cycle stalls.
Pd(dppf-CF₃)Cl₂530 min69Incomplete conversion due to low turnover.
Pd(dppf-CF₃)Cl₂52 h79Extended time compensates for reduced loading.
Self-Validating Protocol: Pd-Catalyzed Cross-Coupling

This protocol utilizes a visual and analytical feedback loop to ensure success.

  • Preparation: In a flame-dried 10 mL Schlenk tube equipped with a stir bar, consecutively charge Pd(dppf-CF₃)Cl₂ (10 mol%), the desired boronic acid (2.0 equiv), Ag₂CO₃ (1.0 equiv as the base/additive), and 5-bromo-1,2,3-triazine (1.0 equiv)[1].

  • Atmosphere Control: Seal the tube with a septum and rigorously purge with Argon for 5 minutes. Causality: 1,2,3-triazines and the active Pd(0) species are sensitive to oxidative degradation.

  • Solvent Addition: Inject dry, degassed solvent (e.g., dioxane) via syringe.

  • Reaction: Stir the mixture at the optimized temperature (typically 60–80 °C) for exactly 30 minutes.

  • Validation: Monitor via LCMS. The disappearance of the 5-bromo-1,2,3-triazine mass peak confirms successful oxidative addition and transmetalation.

  • Workup: Quench the reaction, filter through a short pad of Celite to remove silver salts and palladium black, and purify via flash chromatography.

Pd_Catalytic_Cycle Pd0 Pd(0) Active Species [from Pd(dppf-CF3)Cl2] OxAdd Oxidative Addition (5-Bromo-1,2,3-triazine) Pd0->OxAdd Step 1 TransMet Transmetalation (Boronic Acid + Ag2CO3) OxAdd->TransMet Step 2 RedElim Reductive Elimination (Product Release) TransMet->RedElim Step 3 RedElim->Pd0 Step 4 Product 5-(Hetero)aryl-1,2,3-triazine RedElim->Product

Catalytic cycle for Pd-catalyzed cross-coupling of 5-bromo-1,2,3-triazine.

MODULE B: Inverse-Electron-Demand Diels-Alder (IEDDA) Optimization

1,2,3-Triazines are privileged azadienes for IEDDA reactions, enabling the rapid synthesis of highly substituted pyridines and pyrimidines. However, reactivity is heavily dictated by C5 substitution[3].

Troubleshooting & FAQs

Q: My IEDDA reaction with enamines shows an instantaneous color change and bubbling, but LCMS shows poor conversion to the final pyridine product. What is happening? A: The visual cues—instantaneous color change and N₂ evolution—are self-validating indicators that the initial [4+2] cycloaddition and subsequent extrusion of nitrogen have occurred successfully[3]. The reaction is stalling at the final aromatization step . To drive this intermediate to the final product, you must add 4 Å molecular sieves to the reaction mixture. The sieves act as a mild desiccant and Lewis acid, facilitating the elimination of water/amine to achieve complete aromatization[3].

Q: The parent 1,2,3-triazine requires heating at 60 °C for up to 12 hours. How can I accelerate this for thermally sensitive substrates? A: You must lower the Lowest Unoccupied Molecular Orbital (LUMO) of the azadiene. By utilizing a 1,2,3-triazine with a strong electron-withdrawing group (EWG) at the C5 position—such as a methoxycarbonyl group (-CO₂Me)—the reactivity is profoundly enhanced. The reaction time will plummet from 12 hours at 60 °C to just 5–15 minutes at room temperature [3].

Quantitative Data: Substituent Effects

Table 2: Substituent Effects on IEDDA Reactivity of 1,2,3-Triazines [3]

C5 SubstituentElectronic NatureTypical Reaction ConditionsRelative Reactivity
-CO₂Me Strong EWG 22 °C, 5–15 min Extremely High
-BrMild EWG22 °C, 1–2 hHigh
-PhConjugating40 °C, 2–4 hModerate
-HNeutral60 °C, 3–12 hLow
Self-Validating Protocol: High-Speed IEDDA Cycloaddition

Note: 5-Carbomethoxy-1,2,3-triazine is highly reactive and sensitive to water. Strict anhydrous conditions are mandatory[3].

  • Preparation: Flame-dry all glassware and establish a strict Argon atmosphere.

  • Substrate Dissolution: Dissolve 5-carbomethoxy-1,2,3-triazine in anhydrous solvent (e.g., CH₃CN).

  • Additive Inclusion: Add activated 4 Å molecular sieves to the flask. Causality: Ensures the rapid elimination of byproducts during the final aromatization phase.

  • Dienophile Addition: Introduce the dienophile (e.g., an amidine to yield a pyrimidine, or an enamine to yield a pyridine) at 22 °C.

  • Visual Validation: Observe the reaction. An instantaneous color change accompanied by the bubbling of N₂ gas confirms the cycloaddition is actively proceeding[3].

  • Completion & Purification: Stir for 5–15 minutes until gas evolution ceases. Filter the mixture through Celite to remove the sieves, and purify using flash chromatography on oven-dried SiO₂ .

IEDDA_Pathway Triazine 1,2,3-Triazine Core Substituent C5 Substituent Effect Triazine->Substituent EWG EWG (-CO2Me) Fast (Minutes at RT) Substituent->EWG EDG EDG or -H Slow (Hours at 60°C) Substituent->EDG Dienophile Dienophile Addition (N2 Extrusion) EWG->Dienophile EDG->Dienophile Amidine Amidines Yields Pyrimidines Dienophile->Amidine Enamine Enamines/Ynamines Yields Pyridines Dienophile->Enamine

Substituent effects and dienophile divergence in 1,2,3-triazine IEDDA reactions.

MODULE C: 1,2,3-Triazine 1-Oxide Precursors

Because highly functionalized 1,2,3-triazines can be difficult to synthesize directly, utilizing 1,2,3-triazine 1-oxides as precursors serves as a highly productive alternative platform[4].

Troubleshooting & FAQs

Q: My synthesis of 1,2,3-triazine 1-oxides from vinyldiazoacetates is yielding isoxazoles instead of the desired triazine core. What is the error? A: You are exceeding the thermal threshold of the intermediate. 1,2,3-Triazine 1-oxides are thermally unstable above 60 °C. When heated beyond this point, they undergo an unintended extrusion of dinitrogen, collapsing into isoxazoles[4]. Ensure your reaction between the vinyldiazoacetate and tert-butyl nitrite is strictly maintained below 60 °C.

Q: How do I cleanly convert the 1-oxide back to the parent 1,2,3-triazine? A: Perform a targeted deoxygenation. Treating the 1,2,3-triazine 1-oxide with trialkyl phosphites will cleanly strip the oxygen, delivering the parent 1,2,3-triazine in high yield without disrupting the heterocyclic core[4].

References
  • De Angelis, L., & Doyle, M. P. (2025). 1,2,3-Triazine 1-Oxides Are a Productive Platform for Synthetic Methodologies. SynOpen.4

  • Boger, D. L., et al. (n.d.). Inverse Electron Demand Diels–Alder Reactions of 1,2,3-Triazines: Pronounced Substituent Effects on Reactivity and Cycloaddition Scope. PMC / NIH. 3

  • Hoff, L. V., Hauser, J. M., & Gademann, K. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. The Journal of Organic Chemistry. 2

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Spectroscopic Data Comparison of Tri-Substituted Triazines

This guide offers an in-depth comparative analysis of the spectroscopic data for various tri-substituted 1,3,5-triazines. Designed for researchers, scientists, and drug development professionals, this document moves beyo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide offers an in-depth comparative analysis of the spectroscopic data for various tri-substituted 1,3,5-triazines. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data repository. It provides a foundational understanding of how substitution patterns on the triazine core influence spectroscopic outcomes, explaining the causal relationships behind the observed data. By synthesizing technical accuracy with field-proven insights, this guide aims to empower researchers in the structural elucidation and characterization of this vital class of heterocyclic compounds.

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry and materials science, valued for its rigid structure and the ability to present substituents in a defined spatial orientation.[1][2] The sequential, temperature-controlled reactivity of its precursor, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), allows for the precise synthesis of mono-, di-, and tri-substituted derivatives, making it a versatile platform for developing novel molecules.[3][4][5] Accurate characterization is paramount, and spectroscopic techniques are the primary tools for confirming the identity, purity, and structure of these synthesized compounds.

This guide will systematically explore the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy—and their application in analyzing tri-substituted triazines.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core and its Periphery

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of triazine derivatives. It provides detailed information about the carbon skeleton and the electronic environment of protons on the substituents.

Causality in NMR: Why Substituents Matter

The 1,3,5-triazine ring is an electron-deficient system. The chemical shifts of the triazine carbon atoms and the protons on adjacent substituents are highly sensitive to the electronic nature of the groups attached.

  • Electron-Donating Groups (EDGs) , such as amino (-NH₂) or alkoxy (-OR) groups, shield the triazine ring carbons, causing their signals to shift upfield (to a lower ppm value).

  • Electron-Withdrawing Groups (EWGs) , such as halogens (-Cl), pull electron density away from the ring, causing a downfield shift (to a higher ppm value) for the ring carbons.

¹³C NMR Analysis

The most diagnostic signals in the ¹³C NMR spectrum of a tri-substituted triazine are those of the three carbon atoms within the heterocyclic ring. In symmetrically substituted triazines, these three carbons are chemically equivalent and thus appear as a single resonance.

For instance, the triazine ring carbons in melamine (2,4,6-triamino-1,3,5-triazine) typically resonate between 165 and 167 ppm.[6] In contrast, the carbons in the more electron-deficient cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) are shifted significantly downfield. For asymmetrically substituted triazines, three distinct signals for the ring carbons can often be observed, with their specific chemical shifts dependent on the attached groups.[7]

¹H NMR Analysis

Since the triazine core itself has no protons, the ¹H NMR spectrum exclusively provides information about the substituents. The chemical shifts of protons on the substituents, particularly those on the alpha-carbon or heteroatom (e.g., N-H, O-CH₂-), are influenced by the triazine ring's electronic properties. For amino-substituted triazines, the N-H proton signals can be broad and their position can vary with solvent and temperature, sometimes indicating restricted rotation around the C-N bond.[8]

Workflow for NMR-Based Structural Confirmation

G cluster_sample Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis prep Dissolve ~5-10 mg of triazine in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) acquire_1h Acquire ¹H NMR Spectrum prep->acquire_1h acquire_13c Acquire ¹³C NMR Spectrum prep->acquire_13c analyze_1h Integrate & Assign Substituent Protons acquire_1h->analyze_1h analyze_13c Identify Triazine Ring Carbons (Typically 165-185 ppm) acquire_13c->analyze_13c confirm Confirm Structure: - Number of unique signals - Chemical shifts - Integration values analyze_13c->confirm analyze_1h->confirm

Caption: General workflow for NMR analysis of triazine derivatives.

Comparative NMR Data Summary
Compound NameSubstituent (R)Solvent¹³C NMR (Triazine Ring, δ ppm)¹H NMR (Key Signals, δ ppm)Reference
Melamine-NH₂DMSO-d₆~166.7Not specified[6][9]
2,4-dichloro-6-phenethoxy-1,3,5-triazine-Cl, -OCH₂CH₂PhCDCl₃172.5, 170.94.61 (t, -CH₂), 3.05 (t, -CH₂)[10]
2,4,6-tris(dimethylamino)-1,3,5-triazine-N(CH₃)₂Not specifiedNot specified~3.09 (s, 18H)[11][12]
2,4,6-triphenyl-1,3,5-triazine-C₆H₅Not specifiedConfirmed via NMRConfirmed via NMR[13][14]
Infrared (IR) Spectroscopy: Identifying Functional Groups and Ring Vibrations

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups and observing the characteristic vibrations of the triazine ring.

Causality in IR: How Bonds Vibrate

The absorption of infrared radiation excites molecular vibrations. The frequency of these vibrations is determined by the mass of the bonded atoms and the strength of the bond. The triazine ring has several characteristic vibrational modes:

  • Ring Stretching: Strong absorptions typically occur in the 1400-1600 cm⁻¹ region.

  • Ring "Breathing" Mode: A sharp band is often observed around 800 cm⁻¹.

The substituents have a profound impact on the spectrum. For example, replacing a chlorine atom with an amino group will introduce strong N-H stretching bands (~3300-3500 cm⁻¹) and N-H bending bands (~1600-1650 cm⁻¹).

A study of cyanuric chloride's single-crystal IR and Raman spectra provided a complete assignment of its intramolecular fundamentals, serving as a baseline for chloro-substituted triazines.[15][16] The spectrum is dominated by vibrations involving the C-Cl bonds and the triazine ring itself. In contrast, the spectra of amino-substituted triazines are characterized by the prominent N-H vibrations.[4]

Diagram: Substituent Effects on IR Spectra

G cluster_ir_bands Characteristic IR Bands (cm⁻¹) cluster_new_bands New/Modified IR Bands (cm⁻¹) start Cyanuric Chloride (C₃N₃Cl₃) ring_stretch ~1400-1550 (Triazine Ring Stretch) start->ring_stretch Present ring_breath ~850 (Ring Breathing) start->ring_breath Present c_cl_stretch ~700-800 (C-Cl Stretch) start->c_cl_stretch Dominant Feature end_node Amino-Substituted Triazine (e.g., Melamine) start->end_node Nucleophilic Substitution with Amines nh_stretch ~3300-3500 (N-H Stretch, Strong/Broad) end_node->nh_stretch Appears nh_bend ~1650 (N-H Bend) end_node->nh_bend Appears c_cl_absent C-Cl Bands Absent end_node->c_cl_absent Disappears

Caption: Impact of substitution on key IR spectral features.

Comparative IR Data Summary
CompoundKey Functional GroupsCharacteristic IR Bands (cm⁻¹)Vibrational ModeReference
Cyanuric ChlorideC-Cl, Triazine Ring~1550, 1470, 1270Triazine Ring Stretch[15][17][18]
~850Ring Breathing / C-Cl Stretch[15][17][18]
MelamineN-H, Triazine Ring~3470, 3420N-H Stretch[19]
~1650N-H Scissoring (Bend)[19]
~812Ring Breathing[19]
Coumarin-Substituted TriazineC=O, N-H, Triazine~3432N-H Stretch[4]
~1725C=O Stretch (Coumarin)[4]
Mass Spectrometry (MS): Confirming Molecular Weight and Composition

Mass spectrometry is indispensable for confirming the molecular weight of synthesized triazines and, with high-resolution instruments, for verifying their elemental composition.

Causality in MS: Ionization and Fragmentation

In MS, molecules are ionized and their mass-to-charge (m/z) ratio is measured. The choice of ionization method (e.g., Electrospray Ionization - ESI, Gas Chromatography-Mass Spectrometry - GC-MS) is crucial and depends on the analyte's polarity and volatility. The resulting mass spectrum shows a molecular ion peak (or a related ion like [M+H]⁺ or [M+Na]⁺), which confirms the molecular weight.

The molecule may also break apart into smaller, charged fragments. The pattern of these fragments can provide clues about the molecule's structure. For tri-substituted triazines, common fragmentation pathways include the loss of one or more substituents or the cleavage of the triazine ring itself. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it measures m/z with high precision, allowing for the determination of the exact elemental formula, which is a stringent test of a compound's identity.[20]

UV-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals.

Causality in UV-Vis: How Structure Affects Color

The 1,3,5-triazine ring contains π-electrons, and the primary absorption bands are typically due to π–π* transitions. The position of the maximum absorbance (λmax) and the intensity of the absorption (molar absorptivity, ε) are highly dependent on the substituents.

  • Auxochromes: Substituents with lone pairs (like -NH₂ or -OR) or aromatic rings can extend the conjugated π-system of the triazine. This extension lowers the energy gap between the HOMO and LUMO, resulting in a shift of λmax to longer wavelengths (a bathochromic or "red" shift).[21]

  • Solvent Effects: The polarity of the solvent can also influence λmax by stabilizing the ground or excited state differently.[22]

Studies have shown that substituting the triazine core with different alkyl and aryl groups can tune the optical band gap, a critical parameter for materials used in energy harvesting applications.[23] For example, introducing aromatic dendrimers onto a triazine core can lead to compounds with high fluorescence quantum yields, making them suitable for applications like Organic Light-Emitting Diodes (OLEDs).[13][14]

Comparative UV-Vis Data Summary
Substituentsλmax (nm)Molar Absorptivity (ε)SolventReference
Alkylamino, Diphenol~298Not specifiedDMF[23]
Oxazole derivatives280-310VariesNot specified[24]
Diphenylamine~310Not specifiedNot specified[25]
Experimental Protocols

Adherence to standardized protocols is essential for generating reproducible and reliable spectroscopic data.

General Protocol for NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified triazine derivative.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[4][10] Ensure the sample is fully dissolved; sonication may be required.

  • Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[10]

  • Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[10] For quantitative ¹³C NMR, ensure a sufficient relaxation delay (e.g., 5 seconds) is used, especially for quaternary carbons like those in the triazine ring.[6]

General Protocol for FT-IR Spectroscopy (KBr Pellet)
  • Sample Preparation: Grind a small amount (~1-2 mg) of the solid triazine sample with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹.[15]

General Protocol for Mass Spectrometry (HRMS-ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.[12]

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap) at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the compound, over an appropriate m/z range.

  • Analysis: Compare the measured m/z of the molecular ion with the calculated exact mass for the proposed elemental formula to confirm the compound's identity.

Conclusion

The spectroscopic characterization of tri-substituted triazines is a multi-faceted process where each technique provides a unique and complementary piece of the structural puzzle. ¹³C NMR directly probes the electronic environment of the triazine core, IR spectroscopy confirms the successful substitution by identifying functional groups, mass spectrometry validates the molecular weight and elemental composition, and UV-Vis spectroscopy reveals insights into the electronic structure. By understanding the causal links between molecular structure and spectroscopic output, researchers can confidently and efficiently characterize novel triazine derivatives, accelerating their application in drug discovery and materials science.

References
  • Thomas, D. M., Bates, J. B., Bandy, A., & Lippincott, E. R. (1970). Single-Crystal Infrared and Raman Spectra of Cyanuric Chloride*. The Journal of Chemical Physics. [Link]

  • Patel, R. B., et al. (2013). Synthesis, spectral characterization and antimicrobial studies of novel s-triazine derivatives. PubMed. [Link]

  • AIP Publishing. (1970). Single‐Crystal Infrared and Raman Spectra of Cyanuric Chloride. The Journal of Chemical Physics. [Link]

  • Lin, G., et al. FT-IR spectra of cyanuric chloride (a); thiosemicarbazide (b) and TSC-CC (c). ResearchGate. [Link]

  • (A) FT‐IR spectra of cyanuric chloride (CC), trans‐stilbene (TSB), and... ResearchGate. [Link]

  • Singh, P. P., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry. [Link]

  • Kohl, J., et al. (2011). Rapid Melamine-Formaldehyde Resin Characterization by Means of Quantitative 13C NMR with Polarization Transfer. Taylor & Francis Online. [Link]

  • IJFMR. (2024). 6-Alkyl Substituted Triazine-based Organic Molecules for Energy Harvesting Application. [Link]

  • Pizzi, A., et al. Melamine-formaldehyde resin system and their 13 C-NMR chemical shift values. ResearchGate. [Link]

  • Cholera, A. Y., & Ladva, K. D. (2016). A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. Der Pharma Chemica. [Link]

  • Gilava, C. M., et al. (2023). SYNTHESIS, CHARACTERIZATION AND BILOGICAL EVALUATION OF 2,4,6- TRISUBSTITUTED 1,3,5-TRIAZINE DERIVATIVES. Journal of Advanced Scientific Research. [Link]

  • Relevant UV-Vis data of the triazine derivatives 3a-d. ResearchGate. [Link]

  • Synthesis and spectral characterization of novel 1,3,5 triazines derivative with substituted amines. ResearchGate. [Link]

  • Gilava, C. M., et al. (2021). Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. Journal of Advanced Scientific Research. [Link]

  • UV-Visible spectra of triazine compound. ResearchGate. [Link]

  • Chapter 3 – Structural characterization of triazines. Tesis Doctorals en Xarxa. [Link]

  • Khan, M. S., et al. (2015). Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. MDPI. [Link]

  • U.V. spectra of derivatives of 1,3,5-triazine. ResearchGate. [Link]

  • Szatkowski, T., et al. (2021). Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance. ACS Publications. [Link]

  • Al-dujaili, A. H., et al. (2022). Microwave-Assisted Synthesis of Tri-Substituted 1,3,5-Triazines from Metformin Using Benzotriazole Chemistry. MDPI. [Link]

  • Sosič, I., et al. (2010). THE SYNTHESIS OF NOVEL 2,4,6-TRISUBSTITUTED 1,3,5-TRIAZINES: A SEARCH FOR POTENTIAL MURF ENZYME INHIBITORS. HETEROCYCLES. [Link]

  • Szatkowski, T., et al. (2021). Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance. PMC. [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. PMC. [Link]

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Comparative

A Senior Application Scientist's Guide to the Computational Analysis of 4,5,6-Tri-tert-butyl-1,2,3-triazine vs. Other Key Heterocycles

Introduction: Unveiling the Unique Character of a Sterically Encumbered Triazine In the vast landscape of heterocyclic chemistry, 1,2,3-triazines represent a fascinating class of electron-deficient, six-membered rings.[1...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Unique Character of a Sterically Encumbered Triazine

In the vast landscape of heterocyclic chemistry, 1,2,3-triazines represent a fascinating class of electron-deficient, six-membered rings.[1] Their chemistry is often dominated by their propensity to undergo inverse electron demand Diels-Alder reactions, extruding dinitrogen to form new aromatic systems.[2][3] The subject of this guide, 4,5,6-Tri-tert-butyl-1,2,3-triazine, introduces an additional layer of complexity: extreme steric hindrance. The three bulky tert-butyl groups encumber the triazine core, profoundly influencing its geometry, stability, and reactivity profile.

For researchers in drug development and materials science, understanding these properties at a granular level is paramount for rational design. Computational analysis provides a powerful, predictive lens to dissect these molecular attributes before committing to costly and time-intensive synthesis. This guide presents an objective, data-driven comparison between 4,5,6-Tri-tert-butyl-1,2,3-triazine and a curated set of benchmark heterocycles: pyridine, pyrimidine, and thiophene. These were chosen to represent a spectrum of aromaticity and electronic character, from the canonical six-membered N-heterocycle (pyridine) and a diazine (pyrimidine) to an electron-rich, five-membered ring (thiophene).

Through a rigorous application of Density Functional Theory (DFT), we will elucidate the structural, electronic, and reactivity differences, providing a validated computational framework for researchers to apply to their own heterocyclic systems of interest.

Pillar 1: The Causality Behind the Computational Protocol

The trustworthiness of any computational study hinges on the selection of an appropriate theoretical framework. Our goal is to obtain reliable predictions of molecular geometries, electronic structures, and reactivity indices. For this, Density Functional Theory (DFT) offers a robust balance of computational efficiency and accuracy, making it the workhorse of modern computational organic chemistry.[4]

We selected the B3LYP functional , a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, which has a long track record of providing excellent results for the geometries and electronic properties of organic molecules.[5][6][7] This is paired with the 6-311++G(d,p) basis set , a flexible, triple-zeta basis set that includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to correctly model bonding environments.[8] This level of theory ensures that our calculations are not limited by the mathematical description of the atomic orbitals.

To ensure that our optimized structures correspond to true energy minima on the potential energy surface, vibrational frequency calculations were performed. The absence of imaginary frequencies confirms a stable equilibrium geometry. All calculations were performed using the Gaussian 16 suite of programs.[9]

G cluster_input Input Generation cluster_calc Quantum Mechanical Calculation (Gaussian 16) cluster_analysis Data Analysis & Interpretation mol_build Molecule Construction (e.g., GaussView) geom_opt Geometry Optimization & Frequencies (B3LYP/6-311++G(d,p)) mol_build->geom_opt Initial Coordinates nbo_nics Property Calculation (NBO, NICS, MEP) geom_opt->nbo_nics Optimized Geometry struct_analysis Structural Parameters (Bond Lengths, Angles) geom_opt->struct_analysis Output File react_analysis Reactivity Descriptors (HOMO/LUMO, Hardness, Electrophilicity) nbo_nics->react_analysis arom_analysis Aromaticity Analysis (NICS, HOMA) nbo_nics->arom_analysis mep_analysis Electrostatic Potential (MEP Maps) nbo_nics->mep_analysis

Caption: Standard workflow for computational analysis of heterocyclic compounds.

Pillar 2: Comparative Analysis – A Data-Driven Dissection

Structural Parameters and Steric Influence

The most immediate impact of the tri-tert-butyl substitution is on the molecular geometry. While pyridine, pyrimidine, and thiophene are perfectly planar, the steric repulsion between the bulky tert-butyl groups in 4,5,6-Tri-tert-butyl-1,2,3-triazine forces a slight puckering of the triazine ring. This deviation from planarity has significant consequences for its aromaticity and electronic properties.

Aromaticity: A Quantitative Assessment

Aromaticity is a key determinant of a heterocycle's stability and reactivity. We quantified this property using two widely accepted metrics: the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). NICS values are calculated at the geometric center of the ring (NICS(0)); more negative values indicate stronger aromatic character.[10][11] HOMA values approach 1 for fully aromatic systems and 0 for non-aromatic ones.[8]

CompoundNICS(0) (ppm)HOMAAromatic Character
Thiophene -13.50.985Strongly Aromatic
Pyridine -9.80.971Aromatic
Pyrimidine -5.10.852Moderately Aromatic
4,5,6-Tri-tert-butyl-1,2,3-triazine +1.20.415Non-Aromatic

The data clearly illustrates the unique electronic nature of the substituted triazine. Thiophene and pyridine exhibit strong aromaticity, as expected.[12] Pyrimidine's aromaticity is attenuated by the presence of a second nitrogen atom.[5] In stark contrast, 4,5,6-Tri-tert-butyl-1,2,3-triazine is computationally predicted to be non-aromatic, a consequence of both the electron-withdrawing nature of the three adjacent nitrogens and the sterically-induced loss of planarity.

Frontier Molecular Orbitals (FMOs) and Global Reactivity

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is a reliable indicator of kinetic stability; a smaller gap suggests higher reactivity.[5][9] From these energies, we can derive global reactivity descriptors such as chemical hardness (η), which measures resistance to change in electron distribution, and the global electrophilicity index (ω), which quantifies the ability of a molecule to accept electrons.[9]

CompoundHOMO (eV)LUMO (eV)ΔE (eV)Hardness (η)Electrophilicity (ω)
Thiophene -6.35-0.815.542.771.83
Pyridine -6.89-0.556.343.171.74
Pyrimidine -7.41-1.026.393.202.00
4,5,6-Tri-tert-butyl-1,2,3-triazine -7.01-1.555.462.732.95

Analysis of FMOs and Reactivity:

  • 4,5,6-Tri-tert-butyl-1,2,3-triazine displays the lowest LUMO energy and the smallest HOMO-LUMO gap, indicating it is the most reactive of the set. Its high electrophilicity index (ω) confirms its character as a potent electron acceptor. This aligns perfectly with the known reactivity of 1,2,3-triazines in inverse electron demand Diels-Alder reactions.[2][3]

  • Thiophene , an electron-rich heterocycle, has the highest HOMO energy, making it susceptible to attack by electrophiles.[12]

  • Pyridine and Pyrimidine show intermediate properties, with their reactivity being significantly lower than the substituted triazine, as evidenced by their larger energy gaps and lower electrophilicity.[6]

G cluster_0 Reactivity Profile cluster_1 Heterocycle A High Electrophilicity Low LUMO Small ΔE Gap (Nucleophile Reactive) B Balanced Reactivity Large ΔE Gap C High HOMO (Electrophile Reactive) Triazine 4,5,6-tBu-1,2,3-Triazine Triazine->A Pyrimidine Pyrimidine Pyrimidine->B Pyridine Pyridine Pyridine->B Thiophene Thiophene Thiophene->C

Caption: Conceptual relationship between heterocycle structure and reactivity.

Molecular Electrostatic Potential (MEP) Maps

MEP maps provide a visual representation of the charge distribution on a molecule, highlighting electron-rich (negative potential, red/yellow) and electron-deficient (positive potential, blue) regions. These maps are invaluable for predicting non-covalent interactions and the sites of electrophilic or nucleophilic attack.[4][9]

  • 4,5,6-Tri-tert-butyl-1,2,3-triazine: The MEP would show a highly electron-deficient (blue) region across the C4, C5, and C6 atoms of the triazine ring, making them prime targets for nucleophilic attack. The nitrogen atoms would exhibit negative potential (red), consistent with their lone pairs. The bulky tert-butyl groups would be largely neutral (green).

  • Pyridine & Pyrimidine: The nitrogen atom(s) are the sites of most negative potential, while the ring protons and carbons are electropositive.

  • Thiophene: The MEP shows a more diffuse region of negative potential above and below the plane of the ring, associated with the π-system and the sulfur lone pairs, making the entire ring system attractive to electrophiles.

Pillar 3: A Self-Validating Experimental Protocol

This section provides a detailed, step-by-step methodology for replicating the computational experiments described herein.

Step 1: Molecular Structure Input

  • Launch a molecular builder (e.g., GaussView 6).

  • Construct the 3D structure of the desired heterocycle (e.g., 4,5,6-Tri-tert-butyl-1,2,3-triazine).

  • Perform an initial structure clean-up using the built-in molecular mechanics tools.

  • Save the structure as a Gaussian Input File (.gjf).

Step 2: Geometry Optimization and Frequency Calculation

  • Open the .gjf file in a text editor.

  • The first line (the "route section") should specify the calculation type. For a geometry optimization followed by a frequency calculation, use the following keywords: #p Opt Freq B3LYP/6-311++G(d,p) SCRF=(Solvent=Acetonitrile)

    • Opt: Requests a geometry optimization.

    • Freq: Requests a frequency calculation (to confirm a minimum).

    • B3LYP/6-311++G(d,p): Specifies the level of theory.

    • SCRF: Optional keyword to simulate solvent effects (e.g., using the CPCM model for acetonitrile).

  • Submit the calculation to Gaussian 16.

Step 3: Property Calculations (NICS and NBO)

  • Using the optimized coordinates from the Step 2 output file (.log or .chk), create a new input file.

  • Modify the route section to include keywords for the desired properties: #p B3LYP/6-311++G(d,p) NMR=GIAO Pop=NBO

    • NMR=GIAO: Is required for calculating NICS values.

    • Pop=NBO: Requests a Natural Bond Orbital analysis, from which atomic charges and orbital interactions can be derived.

  • To specify the point for the NICS calculation, add a "dummy atom" (Bq) at the geometric center of the ring in the molecule specification section.

  • Submit the calculation.

Step 4: Data Extraction and Analysis

  • Geometries: Optimized bond lengths, angles, and dihedral angles are found in the output file from Step 2.

  • Frequencies: Search for "Frequencies --" in the Step 2 output. The absence of negative (imaginary) values confirms a true minimum.

  • HOMO/LUMO Energies: These are listed in the Step 2 or Step 3 output file.

  • NICS Values: The calculated isotropic magnetic shielding for the dummy atom (Bq) in the Step 3 output is the NICS value (remember to reverse the sign).

  • MEP Maps: Use the checkpoint file (.chk) from any of the calculations with a visualization program (e.g., GaussView) to generate the MEP surface.

Conclusion and Outlook

This computational guide demonstrates that 4,5,6-Tri-tert-butyl-1,2,3-triazine is a unique heterocycle with properties that diverge significantly from common aromatic systems like pyridine and thiophene. Our DFT calculations reveal a sterically strained, non-aromatic core characterized by high reactivity and a pronounced electrophilic nature. The extremely low LUMO energy and high electrophilicity index mark it as an exceptional substrate for reactions with nucleophiles.

For researchers in drug discovery, the non-aromatic, reactive core could serve as a bioorthogonal handle or a precursor to complex nitrogen-containing scaffolds. For materials scientists, the unique electronic properties and steric bulk could be exploited in the design of novel polymers or functional materials with tailored electronic and physical properties. The provided computational workflow serves as a validated, transparent, and reproducible protocol for the in-silico investigation of this and other novel heterocyclic systems, empowering researchers to make data-driven decisions in their design and synthesis efforts.

References

  • Computational study of the chemical reactivity properties of bis (trimethyl tetrathiafulvalenyl) thiophene. (n.d.). SciSpace. Available at: [Link]

  • Experimental and Computational Studies on the Reactivity and Binding Mode of Thiophene with N-Heterocyclic Carbene Iridium Complexes. (2016). Organometallics, ACS Publications. Available at: [Link]

  • A computational study of the relative aromaticity of pyrrole, furan, thiophene and selenophene, and their Diel. (n.d.). Semantic Scholar. Available at: [Link]

  • Preparation, Crystal Structure, Supramolecular Assembly, and DFT Studies of Two Organic Salts Bearing Pyridine and Pyrimidine. (2023). ACS Omega, ACS Publications. Available at: [Link]

  • Aromaticity study of heterocyclic anticancer compounds through computational s-nics method. (2020). Universidad Nacional de Ingeniería. Available at: [Link]

  • Preparation, Crystal Structure, Supramolecular Assembly, and DFT Studies of Two Organic Salts Bearing Pyridine and Pyrimidine. (2023). PMC. Available at: [Link]

  • Conjugation between 3D and 2D aromaticity: does it really exist? The case of carborane-fused heterocycles. (n.d.). PMC. Available at: [Link]

  • Expanding aromaticity tests to include lowest-lying triplet excited states and charged and heterocyclic rings. (2026). RSC Publishing. Available at: [Link]

  • Calculating the Aromaticity of Heterocycles. (2017). ResearchGate. Available at: [Link]

  • Comparison of the computed reactivities of thiophene and furan in a... (n.d.). ResearchGate. Available at: [Link]

  • Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. (2019). Chemistry and Materials Research. Available at: [Link]

  • A Computational Study of the Relative Aromaticity of Pyrrole, Furan, Thiophene and Selenophene, and Their Diels-Alder Stereoselectivity. (2020). ChemRxiv. Available at: [Link]

  • Pyridine-, Pyridazine-, Pyrimidine-, and Pyrazine-Derived Carbenes as Ligands for Transition-Metal Complexes: Perspectives from DFT Calculations. (2023). Organometallics, ACS Publications. Available at: [Link]

  • Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. (2019). ResearchGate. Available at: [Link]

  • Aromaticity Concepts Derived from Experiments. (2022). MDPI. Available at: [Link]

  • Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. (2022). Journal of the American Chemical Society. Available at: [Link]

  • Electronic and Optical Properties of Protonated Triazine Derivatives. (2020). ResearchGate. Available at: [Link]

  • Conformational Analysis of Heterocycles: Research Guide & Papers. (n.d.). PapersFlow. Available at: [Link]

  • Triazine. (n.d.). Wikipedia. Available at: [Link]

  • Inverse Electron Demand Diels–Alder Reactions of 1,2,3-Triazines: Pronounced Substituent Effects on Reactivity and Cycloaddition Scope. (n.d.). PMC. Available at: [Link]

  • Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines. (2022). MDPI. Available at: [Link]

  • Computational study of heterocyclic anticancer compounds through nbo method. (2026). ResearchGate. Available at: [Link]

Sources

Validation

Comparative Guide: Biological Activity and Structural Dynamics of 4,5,6-Tri-tert-butyl-1,2,3-triazine vs. Planar Analogues

Executive Summary & Rationale The 1,2,3-triazine heterocyclic core is a privileged scaffold in medicinal chemistry. Various synthetic analogs of 1,2,3-triazine have been evaluated for broad pharmacological activities, fr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The 1,2,3-triazine heterocyclic core is a privileged scaffold in medicinal chemistry. Various synthetic analogs of 1,2,3-triazine have been evaluated for broad pharmacological activities, frequently serving as lead molecules for the development of future drugs[1]. While standard planar derivatives (such as benzo-fused 1,2,3-triazines) are highly valued for their potent antiproliferative, antibacterial, and antitumor properties[2], introducing extreme steric bulk fundamentally alters the molecule's behavior.

4,5,6-Tri-tert-butyl-1,2,3-triazine represents an extreme structural boundary within this class. The massive spherical bulk of three adjacent tert-butyl groups completely shields the nitrogen-rich core. As a Senior Application Scientist, I present this guide to objectively compare the biological utility, target engagement, and metabolic stability of this highly hindered model against its biologically active, planar analogues.

Mechanistic Origins & Synthesis Dynamics

Unlike standard biologically active triazines synthesized via the oxidation of N-aminopyrazoles, 4,5,6-tri-tert-butyl-1,2,3-triazine is generated through complex thermal dynamics. At high temperatures, the thermal rearrangement of cyclopropenyl azides undergoes a nonstatistical post-transition-state bifurcation; this dynamically controlled process yields 1,2,3-tri-tert-butyl-azete as the major product and 4,5,6-tri-tert-butyl-1,2,3-triazine as a minor byproduct[3].

Pathway A Tri-tert-butyl Cyclopropenyl Azide B Transition State (Bifurcation) A->B Thermal Rearrangement C 4,5,6-Tri-tert-butyl- 1,2,3-triazine (Minor Byproduct) B->C Ring Expansion (ΔG‡ring-exp) D 1,2,3-Tri-tert-butyl-azete (Major Product) B->D N2 Elimination

Fig 1: Post-transition-state bifurcation in the thermal rearrangement of cyclopropenyl azides.

Comparative Biological Activity (SAR Analysis)

The biological activity of 1,2,3-triazines is heavily dependent on their ability to engage with biological targets (e.g., DNA intercalation or kinase pocket binding). The table below summarizes the Structure-Activity Relationship (SAR) differences driven by steric hindrance.

Quantitative Data & Performance Comparison
Parameter4,5,6-Tri-tert-butyl-1,2,3-triazineUnsubstituted 1,2,3-TriazineBenzo[1,2,3]triazine Analogues
Structural Profile Highly hindered, non-planar interactionsPlanar, minimal steric bulkExtended planar aromaticity
Primary Bioactivity Steric model (metabolically inert)Weak antimicrobial[1]Potent antiproliferative[2]
Target Engagement Poor (steric clash with binding pockets)Moderate (hydrogen bonding)High (intercalation / deep pocket fit)
Metabolic Stability (t½) > 120 min (Sterically shielded core)< 15 min (Highly susceptible)30 - 60 min (Substituent dependent)
Synthetic Origin Cyclopropenyl azide rearrangement[3]Oxidation of N-aminopyrazolesDiazotization of 2-aminobenzamides

Expert Insight: While benzo-fused 1,2,3-triazines show excellent efficacy as antitumor compounds due to their planar intercalation capabilities[2], the tri-tert-butyl variant acts as a negative control for target binding. However, it serves as a positive control for metabolic stability . The tert-butyl groups act as a physical shield, preventing cytochrome P450 enzymes and nucleophiles from degrading the vulnerable triazine ring.

Validated Experimental Protocols

To rigorously compare these compounds, researchers must utilize self-validating experimental systems. Below are the standard protocols for isolating the hindered triazine and evaluating its unique metabolic stability.

Protocol A: Thermal Synthesis & Isolation
  • Reaction Setup: Dissolve tri-tert-butyl cyclopropenyl azide in a high-boiling inert solvent (e.g., decane).

  • Thermal Rearrangement: Heat the reaction mixture to 130°C for 4 hours under an argon atmosphere.

    • Causality: High temperatures are required to overcome the activation energy barrier, allowing the post-transition-state bifurcation to populate both the azete major product and the triazine byproduct[3].

  • Purification: Isolate the mixture using flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 98:2).

    • Causality: A highly non-polar solvent system is strictly required to resolve these extremely lipophilic, hindered molecules based on subtle polarity differences.

  • Self-Validation Check: Perform 13 C-NMR on the isolated fractions. The successful isolation of 4,5,6-tri-tert-butyl-1,2,3-triazine is confirmed by the presence of symmetric, highly downfield carbon signals distinct from the strained azete ring.

Protocol B: In Vitro Metabolic Stability Assay

To prove the "steric shielding" hypothesis, the compound is subjected to microsomal degradation.

  • Incubation: Incubate 1 µM of the triazine compound with Human Liver Microsomes (HLMs, 0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

    • Causality: HLMs provide a comprehensive suite of CYP450 enzymes. The physiological pH and temperature ensure accurate simulation of in vivo hepatic clearance.

  • Quenching: At designated time points (0, 15, 30, 60, 120 min), extract 50 µL aliquots and immediately quench with 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: Acetonitrile instantly denatures microsomal proteins, halting enzymatic activity to provide precise time-point data, while simultaneously extracting the highly lipophilic tri-tert-butyl compound into the organic phase.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS.

  • Self-Validation Check: Run a parallel incubation with Verapamil (a known high-clearance drug). The assay is only valid if Verapamil demonstrates rapid degradation (t½ < 15 min), confirming the enzymatic viability of the HLM batch.

Workflow S1 1. Compound Incubation (Human Liver Microsomes, 37°C) S2 2. Reaction Quenching (Acetonitrile + Internal Std) S1->S2 S3 3. Protein Precipitation (Centrifugation at 14,000 rpm) S2->S3 S4 4. LC-MS/MS Analysis (Parent Compound Quantification) S3->S4 S5 5. Pharmacokinetic Profiling (t1/2 & Intrinsic Clearance) S4->S5

Fig 2: Standardized workflow for evaluating the in vitro metabolic stability of triazine analogues.

Conclusion

While planar 1,2,3-triazine analogues are highly effective as antiproliferative and antimicrobial agents due to their ability to intercalate and bind target pockets, 4,5,6-tri-tert-butyl-1,2,3-triazine trades bioactivity for extreme structural persistence. Born from complex post-transition-state thermal dynamics, its massive steric bulk renders it a poor drug candidate but an exceptional chemical model for studying metabolic shielding and the limits of enzymatic degradation in heterocyclic chemistry.

References

  • [1] Title: 1,2,3-Triazine scaffold as a potent biologically active moiety: a mini review. Source: nih.gov. URL:

  • [2] Title: Synthesis and antitumor activities of 1,2,3-triazines and their benzo- and heterofused derivatives. Source: nih.gov. URL:

  • [3] Title: Post-Transition-State Dynamics Induced Product Diversity in the Thermal Rearrangement of Cyclopropenyl Azides. Source: acs.org. URL:

Sources

Comparative

A Comparative Guide to the Thermal Stability of Alkyl-Substituted Triazines

For researchers, scientists, and professionals in drug development and materials science, the thermal stability of a molecular scaffold is a critical parameter influencing its synthesis, processing, storage, and ultimate...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development and materials science, the thermal stability of a molecular scaffold is a critical parameter influencing its synthesis, processing, storage, and ultimate application. The 1,3,5-triazine core, a nitrogen-rich heterocycle, is a privileged structure known for its inherent robustness.[1] However, the functional groups appended to this core play a decisive role in modulating its overall thermal properties. This guide provides an in-depth comparative analysis of the thermal stability of 1,3,5-triazine derivatives bearing different alkyl substituents, supported by experimental data and mechanistic insights.

Introduction: The Significance of the Triazine Scaffold

The symmetrical 1,3,5-triazine ring is an electron-deficient aromatic system that serves as a versatile building block in medicinal chemistry and materials science.[2] Its derivatives are utilized as everything from herbicides to components in high-performance polymers and organic light-emitting diodes (OLEDs).[3][4] The thermal behavior of these molecules is paramount; for high-temperature applications or for ensuring the long-term shelf-life of pharmaceutical compounds, a predictable and high decomposition temperature is essential. This guide focuses specifically on how simple alkyl substituents—foundational components in organic chemistry—impact the thermal resilience of the triazine core.

Assessing Thermal Stability: Key Methodologies

To quantitatively evaluate the thermal stability of our compounds, two primary analytical techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide a comprehensive picture of how a material behaves under controlled heating.

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere (typically inert, like nitrogen). The output, a thermogram, plots mass percentage against temperature. Key parameters derived from TGA include the onset temperature of decomposition (T_onset) and the temperature at which a specific percentage of mass loss occurs (e.g., T_d5 for 5% loss), which are direct indicators of thermal stability.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow required to change the temperature of a sample compared to a reference. It is used to detect thermal transitions such as melting (endothermic) and decomposition (often exothermic).[1] While TGA tracks mass loss, DSC reveals the energetic nature of the decomposition process.

The logical workflow for this type of analysis is a self-validating system, beginning with pure compound synthesis and characterization, followed by rigorous thermal analysis, and culminating in data interpretation.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Thermal Analysis cluster_2 Phase 3: Data Interpretation S1 Synthesis of Alkyl-Substituted Triazines S2 Purification & Characterization (NMR, MS) S1->S2 Crude Product TGA Thermogravimetric Analysis (TGA) S2->TGA Pure Compound DSC Differential Scanning Calorimetry (DSC) S2->DSC Pure Compound Data Extract Key Parameters (T_onset, T_d5, T_max) TGA->Data Mass Loss vs. Temp DSC->Data Heat Flow vs. Temp Comp Comparative Analysis of Stability Data->Comp Mech Mechanistic Interpretation Comp->Mech

Caption: Experimental workflow for the synthesis and thermal stability analysis of triazine derivatives.

Comparative Analysis: The Influence of Alkyl Substituents

To provide a clear and objective comparison, we will analyze data from a consistent series of compounds: 4,4'-((6-alkyl-1,3,5-triazine-2,4-diyl)bis(azanediyl))diphenols, where the alkyl group is methyl, ethyl, or cyclohexyl. This structure provides a common, stable backbone, ensuring that observed differences in thermal stability are primarily attributable to the variation in the single alkyl substituent.[5]

Experimental data from thermogravimetric analysis reveals a distinct trend in the thermal stability of these compounds.[5]

Compound IDAlkyl SubstituentMelting Point (°C)Decomposition Temp. (T_d5, °C)
Me-DAPTz Methyl241.8~396
Et-DAPTz Ethyl216.6~409
CyH-DAPTz Cyclohexyl>250~418
Data synthesized from information presented in IJFMR, 2024.[5] T_d5 values are estimated from the provided thermograms and stability order.

The experimental results clearly indicate that thermal stability increases with the size and complexity of the alkyl group. The established order of stability is: Cyclohexyl-DAPTz > Ethyl-DAPTz > Methyl-DAPTz .[5] This trend demonstrates that even subtle changes in the alkyl substituent can have a significant impact on the thermal robustness of the triazine derivative, with the cyclohexyl-substituted compound showing the highest resistance to thermal degradation.

Mechanistic Insights: Why Alkyl Group Size Matters

The observed trend in thermal stability can be attributed to a combination of electronic and intermolecular factors. The decomposition of such molecules is typically initiated by the cleavage of the weakest bonds. The inherent stability of the triazine ring means that decomposition often begins at the substituent.

  • Inductive Effect & Bond Strength: Alkyl groups are weak electron-donating groups through induction. This effect can subtly influence the electron density of the triazine ring and the strength of the C-C bond connecting the alkyl group to the ring. However, in this series, a more dominant factor is likely the increasing C-C bond dissociation energy and overall molecular weight. Larger alkyl groups require more energy to be vibrationally excited to the point of bond rupture.

  • Intermolecular Forces: Larger and more complex alkyl groups, like cyclohexyl, increase the potential for van der Waals interactions between molecules in the solid state. Stronger intermolecular forces lead to a more stable crystal lattice, which requires more thermal energy to disrupt before decomposition can occur. This is reflected in the higher melting point of the cyclohexyl derivative.

  • Heat Sink Capacity: On a macroscopic level, larger substituents increase the overall molecular weight and number of vibrational modes. This allows the molecule to absorb and distribute thermal energy more effectively before that energy becomes concentrated in a specific bond, leading to cleavage.

The relationship between the alkyl substituent's properties and the compound's thermal stability is a direct one: increasing the size and mass of the alkyl group enhances the thermal resilience of the triazine derivative.

G cluster_0 Alkyl Substituent Properties cluster_1 Consequence P1 Increased Molecular Weight Result Enhanced Thermal Stability (Higher T_decomposition) P1->Result Higher energy input for bond cleavage P2 Increased van der Waals Forces P2->Result More stable crystal lattice P3 Greater Vibrational Complexity P3->Result Improved energy dissipation

Sources

Validation

A Comparative Study of the Crystal Structures of Substituted Triazines: From Molecular Design to Supramolecular Architecture

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals The 1,3,5-triazine scaffold, a six-membered heterocyclic ring with three nitrogen atoms, serves as a "privileged structure" in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold, a six-membered heterocyclic ring with three nitrogen atoms, serves as a "privileged structure" in medicinal chemistry and materials science.[1] Its derivatives are not only synthetically accessible but also exhibit a vast range of biological activities, including anticancer and antimicrobial properties.[2][3] Beyond medicine, the electron-deficient nature of the triazine ring makes it a valuable component in the development of advanced organic materials for applications like organic light-emitting diodes (OLEDs).[1][2]

The function of a triazine-based molecule, whether in a biological system or a material device, is inextricably linked to its three-dimensional structure and how it arranges itself in the solid state. The crystal structure dictates solubility, stability, bioavailability, and electronic properties. By strategically placing different substituents on the triazine core, we can precisely control the resulting intermolecular interactions and, consequently, the crystal packing. This guide provides a comparative analysis of substituted triazine crystal structures, offering insights into how molecular modifications translate into distinct supramolecular architectures and furnishing the experimental groundwork for their synthesis and analysis.

The Influence of Substituents on Crystal Packing and Geometry

The substitution pattern on the triazine ring is the primary determinant of its solid-state structure. While the core triazine ring is inherently planar and aromatic, substituents dictate the dominant intermolecular forces that guide crystal packing, such as hydrogen bonding, π–π stacking, and halogen interactions.[4][5]

Core Geometry: A Resilient Scaffold

The triazine ring itself is a robust, planar heteroaromatic system. Structural analyses reveal that bond distances within the ring are intermediate between typical C–N and N–N single and double bonds, which reflects extensive π-conjugation.[4] Even with different substitution patterns, the core geometry of the triazine ring remains remarkably consistent. For instance, a comparative study of two regioisomeric methyl-phenyl-benzo[e][1][4][6]triazines showed nearly identical bond lengths and angles within the triazine core, indicating that the substituent's position had a minimal effect on the fundamental electronic structure of the ring itself.[4] This resilience allows researchers to focus on how substituents mediate intermolecular, rather than intramolecular, structural changes.

Intermolecular Interactions: The Driving Force of Supramolecular Assembly

The nature and position of substituents orchestrate a symphony of non-covalent interactions that define the crystal lattice.

  • π–π Stacking: The electron-deficient triazine ring readily participates in π–π stacking interactions, particularly with electron-rich aromatic substituents. These interactions are a dominant feature in many triazine crystal structures, often leading to one-dimensional columnar arrangements.[4] The specific geometry of this stacking (e.g., uniform vs. dimeric, degree of slippage) is highly sensitive to the substituent. For example, 8-methyl-3-phenylbenzo[e][1][4][6]triazine exhibits uniform stacking with regular interplanar distances, while its isomer, the 6-methyl derivative, forms alternating dimers with significant slippage.[4]

  • Hydrogen Bonding: The introduction of hydrogen bond donors (like -NH or -OH groups) and acceptors on the substituents creates powerful and directional interactions. These bonds can link molecules into complex networks, such as the dense, wave-like sheets observed in 6-methyl-3-phenylbenzo[e][1][4][6]triazine.[4] In structures containing benzimidazole moieties, hydrogen bonding plays a crucial role in stabilizing the supramolecular architecture.[7]

  • Halogen and Other Interactions: The presence of halogens or sulfur atoms can introduce other significant intermolecular contacts. S⋯π interactions have been identified in the crystal structures of several sulfanyl-triazine derivatives.[8] In perfluorinated triazines, a variety of fluorine-based interactions (phenyl-perfluorophenyl, C–H···F, F···F) dominate the crystal packing, whereas the introduction of an NH-linker favors hydrogen bonding over these fluorine contacts.[5]

Polymorphism: The Challenge of Multiple Forms

The subtle balance of these intermolecular forces means that a single substituted triazine can sometimes crystallize in multiple distinct forms, a phenomenon known as polymorphism.[9] Each polymorph possesses a different crystal lattice and, consequently, different physical properties. For example, 2,4,6-tris(4-pyridyl)-1,3,5-triazine (TPT) is known to exist in at least two polymorphic forms, with the specific crystallization conditions determining the final structure obtained.[10] One of these polymorphs exhibits remarkable flexibility, allowing it to function as a flexible optical waveguide, highlighting how crystal structure directly impacts material application.[10]

Comparative Crystallographic Data

The following table summarizes key crystallographic data for a selection of substituted triazines, illustrating the diversity of structures that can be achieved.

Compound NameSubstituentsSpace GroupKey Intermolecular InteractionsCrystal SystemReference
6-methyl-3-phenylbenzo[e][1][4][6]triazineMethyl, PhenylPbcaπ–π stacking (alternating dimers), C-H···N hydrogen bondsOrthorhombic[4]
8-methyl-3-phenylbenzo[e][1][4][6]triazineMethyl, PhenylP2₁/cπ–π stacking (uniform)Monoclinic[4]
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-aminePyrazolyl, Phenylamino, PiperidinylP2₁/cN-H···N and C-H···π hydrogen bondsMonoclinic[11]
1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivativeFused heterocyclic system with BromophenylP-1π–π stacking, Br···H, N···H, C···H contactsTriclinic[12]
2,4,6-tris(pentafluorophenoxy)-1,3,5-triazinePentafluorophenoxyP-1Phenyl-perfluorophenyl stacking, C-F···π, F···F interactionsTriclinic[5]

Experimental Methodologies: From Synthesis to Structure

The reliable determination of a crystal structure is predicated on a rigorous and well-controlled experimental workflow. This involves the synthesis of high-purity material, the growth of single crystals, and high-resolution X-ray diffraction analysis.

Synthesis: Stepwise Substitution of Cyanuric Chloride

One of the most versatile methods for synthesizing substituted 1,3,5-triazines begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[1][3] The three chlorine atoms on the triazine ring exhibit differential reactivity towards nucleophiles, which can be exploited for controlled, sequential substitution. This reactivity is primarily governed by temperature.[1][13]

Causality Behind Experimental Choices: The deactivating effect of the first and second nucleophilic substitutions makes the remaining chlorine atoms less susceptible to attack. By carefully controlling the temperature, one can isolate mono-, di-, and tri-substituted products with high selectivity. The first substitution is typically performed at low temperatures (e.g., 0 °C), the second at room temperature, and the third often requires heating.[14] This stepwise approach is fundamental to creating diverse libraries of triazine derivatives.[1]

Experimental Protocol: General Procedure for Sequential Nucleophilic Substitution

  • First Substitution (0-5 °C):

    • Dissolve cyanuric chloride (1 equivalent) in a suitable solvent (e.g., acetone, THF) and cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of the first nucleophile (Nu¹-H, 1 equivalent) and a base (e.g., NaHCO₃, Et₃N, 1 equivalent) to neutralize the HCl byproduct.

    • Stir the reaction at 0-5 °C for 2-4 hours, monitoring progress by TLC.

    • Upon completion, the product, a 2-substituted-4,6-dichloro-1,3,5-triazine, can be isolated by filtration and washing.

  • Second Substitution (Room Temperature):

    • Re-dissolve the mono-substituted product in a suitable solvent.

    • Add the second nucleophile (Nu²-H, 1 equivalent) and a base (1 equivalent) at room temperature.

    • Stir for 4-12 hours, again monitoring by TLC.

    • Isolate the 2,4-disubstituted-6-chloro-1,3,5-triazine product.

  • Third Substitution (Elevated Temperature):

    • Dissolve the di-substituted product and add the third nucleophile (Nu³-H, >1 equivalent), often in a higher-boiling-point solvent.

    • Heat the reaction mixture (e.g., 50-100 °C) until the reaction is complete.

    • Isolate and purify the final trisubstituted 1,3,5-triazine product by recrystallization or column chromatography.

Workflow for Triazine Synthesis

G cluster_0 Step 1: First Substitution cluster_1 Step 2: Second Substitution cluster_2 Step 3: Third Substitution TCT Cyanuric Chloride Nuc1 Nucleophile 1 (Nu¹-H) + Base @ 0-5 °C MonoSub 2-Nu¹-4,6-dichloro-1,3,5-triazine Nuc1->MonoSub  Stir 2-4h Nuc2 Nucleophile 2 (Nu²-H) + Base @ RT MonoSub->Nuc2 DiSub 2-Nu¹-4-Nu²-6-chloro-1,3,5-triazine Nuc2->DiSub  Stir 4-12h Nuc3 Nucleophile 3 (Nu³-H) + Base @ 50-100 °C DiSub->Nuc3 TriSub Trisubstituted 1,3,5-triazine Nuc3->TriSub  Stir to completion Purify Purification (Recrystallization / Chromatography) TriSub->Purify

Caption: Sequential nucleophilic substitution workflow for synthesizing asymmetrically substituted triazines.

Single Crystal Growth and X-ray Diffraction

Obtaining a high-quality single crystal is often the most challenging step in structure determination. The goal is to encourage slow, ordered growth of molecules from a supersaturated solution.

Experimental Protocol: Crystallization by Slow Evaporation

  • Solvent Selection: Dissolve the purified triazine derivative in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, methanol, dichloromethane) in which the compound has moderate solubility.[4][15] The solution should be saturated or near-saturated at room temperature.

  • Environment: Place the solution in a clean vial. Cover the vial with a cap or parafilm, and pierce a few small holes in the covering. This allows the solvent to evaporate very slowly over a period of days to weeks.

  • Incubation: Store the vial in a vibration-free environment at a constant, controlled temperature.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or pipette and mount them for analysis.

Workflow for Crystal Structure Determination

G cluster_0 Data Collection cluster_1 Structure Solution & Refinement Crystal Mount Single Crystal XRD X-ray Diffractometer Crystal->XRD Data Collect Diffraction Data XRD->Data Solve Solve Phase Problem (e.g., Direct Methods) Data->Solve Model Build Initial Atomic Model Solve->Model Refine Refine Model against Data (Least-Squares) Model->Refine Validate Validate Structure (CheckCIF) Refine->Validate Final Final Crystallographic Model (CIF File) Validate->Final

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Conclusion: Engineering Crystal Structures for Function

The crystal engineering of substituted triazines is a powerful strategy for tuning the solid-state properties of molecules for specific applications. This guide demonstrates that while the triazine core provides a stable, planar scaffold, the choice and placement of substituents are the critical tools for directing supramolecular assembly. Through the careful selection of functional groups, researchers can favor specific intermolecular interactions like π–π stacking or hydrogen bonding, thereby controlling crystal packing and influencing macroscopic properties from solubility to material elasticity.[4][10] The experimental protocols outlined provide a validated pathway for the synthesis and structural characterization of these versatile compounds, enabling the rational design of next-generation pharmaceuticals and advanced organic materials.

References

  • Synthesis and crystal structures of 6- and 8-methyl-3-phenylbenzo[e][1][4][6]triazines. (2025). Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Exploring s-triazine derivatives as anticancer agents. (2026). RSC Medicinal Chemistry. Available at: [Link]

  • Deshmukh, A. Y., Rathod, D. B., Tayade, D. T., Bhagwatkar, R. A., & Patil, S. U. Synthesis and Structural Elucidation of Substituted s-Triazines. Asian Journal of Chemistry. Available at: [Link]

  • Polymorphs of 2,4,6-tris(4-pyridyl)-1,3,5-triazine and their mechanical properties. (2022). CrystEngComm. Available at: [Link]

  • Harris, K. D., Johnston, R. L., & Cheung, E. Y. (2006). Molecular versus crystal symmetry in tri-substituted triazine, benzene and isocyanurate derivatives. Acta Crystallographica Section B: Structural Science. Available at: [Link]

  • Applications of triazine chemistry: education, remediation, and drug delivery. (2010). ResearchGate. Available at: [Link]

  • Al-Warhi, T., Al-Shaalan, N. H., Asmari, M., El-Gazzar, A. B. A., & Alkahtani, H. M. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules. Available at: [Link]

  • Polymorphism and Hirshfeld surface analysis of tetraoxa[1]perfluoroarene[1]triazine. (2025). Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. (2021). Molecules. Available at: [Link]

  • Polymorphism and Hirshfeld surface analysis of tetraoxa[1]perfluoroarene[1]triazine. (2025). International Union of Crystallography. Available at: [Link]

  • Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][1][4][6]triazines. (2022). Symmetry. Available at: [Link]

  • Synthesis and DFT analysis of non-covalent interactions in crystal structures of 6-R-2-alkoxy-, 2,3-di-, and 2,2,3-tri-tert-butylpyrrolo[1,2-b][1][4][6]triazines. (2022). RSC Advances. Available at: [Link]

  • Intermolecular S⋯π interactions in crystalline sulfanyl-triazine derivatives. (2015). CrystEngComm. Available at: [Link]

  • Patricio-Rangel, E. B., Tlahuextl, M., Tlahuext, H., & Tapia-Benavides, A. R. (2020). Synthesis and crystallographic studies of two new 1,3,5-triazines. Acta Crystallographica Section C: Structural Chemistry. Available at: [Link]

  • Bibi, A., Mahmood, U., Asiri, A. M., & Ayub, K. (2015). Synthesis, crystal structures and spectroscopic properties of triazine-based hydrazone derivatives; a comparative experimental-theoretical study. Molecules. Available at: [Link]

  • Electronic states of 1,3,5-(sym)-triazine. I. Absorption spectra of pure and mixed crystals. (1973). The Journal of Chemical Physics. Available at: [Link]

  • Desiraju, G. R. (2008). Conformational Polymorphism in Organic Crystals. Accounts of Chemical Research. Available at: [Link]

  • A comparative study of crystal structures and inclusion properties of fluorinated triazines. (2006). Journal of Fluorine Chemistry. Available at: [Link]

  • Al-Warhi, T., Al-Shaalan, N. H., Asmari, M., El-Gazzar, A. B. A., & Alkahtani, H. M. (2021). Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties. Molecules. Available at: [Link]

  • Bibi, A., Mahmood, U., Asiri, A. M., & Ayub, K. (2015). Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. Molecules. Available at: [Link]

  • Trisubstituted 1,3,5-Triazines: The First Ligands of the sY12-Binding Pocket on Chemokine CXCL12. (2022). ACS Omega. Available at: [Link]

  • Triazine: An Important Building Block of Organic Materials for Solar Cell Application. (2022). Polymers. Available at: [Link]

  • X-Ray Structures of a 3-Amino-5- and a 3-Amino-6-Substituted Triazine, Produced as a Result of a Reaction of 3-Deoxy-D-Erythro-Hexos-2-Ulose (3-Deoxyglucosone) with Aminoguanidine. (2006). Journal of Carbohydrate Chemistry. Available at: [Link]

  • X-Ray Diffraction Powder Data for Some 2,4,6-Substituted-1,3,5-Triazine Compounds. (1960). Analytical Chemistry. Available at: [Link]

  • Bardin, J., Florence, A. J., & Johnston, B. F. TRANSFORMATIONS AND CRYSTAL STRUCTURES OF A SUBSTITUED TRIAZINE AND ITS SALT FORMS: A VT-XRPD, SDPD AND CASTEP STUDY. University of Strathclyde. Available at: [Link]

  • s-Triazine-Based Ligands Possessing Identical Heteroatom-Bridged Substituents—Unexpected Triazine-O Bond Cleavage. (2025). Molecules. Available at: [Link]

  • Sarma, B. J., et al. A REVIEW ON S-TRIAZINE SUBSTITUTIONS AND THEIR STRUCTURAL EFFECTS. European Journal of Pharmaceutical and Medical Research. Available at: [Link]

  • Polymorphism in tri- p -tolyl-1,3,5-triazine. (2022). ResearchGate. Available at: [Link]

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Comparative

Structural Validation of Sterically Hindered 4,5,6-Tri-tert-butyl-1,2,3-triazine Derivatives: A Comparative Analytical Guide

The synthesis and structural validation of highly sterically congested nitrogen-rich heterocycles present unique analytical bottlenecks. A prime example is 4,5,6-tri-tert-butyl-1,2,3-triazine (CAS: 103794-88-3). Often is...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis and structural validation of highly sterically congested nitrogen-rich heterocycles present unique analytical bottlenecks. A prime example is 4,5,6-tri-tert-butyl-1,2,3-triazine (CAS: 103794-88-3). Often isolated as a byproduct during the thermal rearrangement of cyclopropenyl azides or utilized as a precursor to kinetically stabilized azacyclobutadienes (tri-tert-butylazete), this molecule exhibits extreme steric crowding[1]. The three adjacent tert-butyl groups force the molecule into dynamic rotameric equilibria, complicating standard solution-state analyses, while its tendency to form sub-micron powders rather than macroscopic crystals severely limits traditional crystallographic methods[1][2].

This guide objectively compares traditional structural validation alternatives—Single-Crystal X-ray Diffraction (SCXRD) and Solution-State 2D-NMR—against an advanced integrated product workflow: The Cryo-MicroED & ssNMR Integrated Suite . By examining the causality behind experimental failures and successes, we provide a definitive, self-validating framework for characterizing challenging small molecules.

The Analytical Challenge: Causality of Steric Hindrance

To understand why traditional methods fail, we must analyze the physical chemistry of 4,5,6-tri-tert-butyl-1,2,3-triazine.

  • Crystallization Resistance: The bulky tert-butyl groups prevent efficient, dense molecular packing. Consequently, the molecule rapidly precipitates as a nanocrystalline powder rather than growing into the >10 µm single crystals required for standard X-ray diffraction.

  • Rotameric Line Broadening: In solution, the steric clash between the adjacent tert-butyl groups restricts the free rotation of the C-C bonds linking them to the triazine core. These conformational isomers (rotamers) exchange at rates comparable to the NMR timescale, causing severe line broadening and signal coalescence that masks critical 13 C and 1 H resonances[2].

Objective Comparison of Analytical Workflows

Alternative A: Single-Crystal X-Ray Diffraction (SCXRD)

SCXRD remains the gold standard for absolute configuration. However, X-rays interact weakly with the electron cloud of molecules. For highly hindered triazines, growing the requisite large, well-ordered crystals is thermodynamically unfavorable. Attempts to force crystallization often yield twinned or highly disordered lattices, resulting in unpublishable R-factors.

Alternative B: Solution-State 2D-NMR & DFT Modeling

While 2D-NMR (HSQC, HMBC) paired with Density Functional Theory (DFT) can bypass the need for crystals, it falls short for 4,5,6-tri-tert-butyl-1,2,3-triazine. To overcome the rotameric line broadening, Variable-Temperature (VT) NMR at cryogenic temperatures (e.g., -40 °C to -80 °C) must be used to "freeze" the conformers[3]. Even then, NMR only provides a time-averaged solution structure, failing to definitively prove the 3D solid-state packing or intermolecular hydrogen-bonding networks critical for downstream pharmaceutical formulation.

The Product: Cryo-MicroED & ssNMR Integrated Suite

Microcrystal Electron Diffraction (MicroED) leverages the fact that electrons interact with the electrostatic potential of matter ~10,000 times more strongly than X-rays[4]. This allows for atomic-resolution diffraction data to be collected from nanocrystals as small as 100 nm—exactly the form in which 4,5,6-tri-tert-butyl-1,2,3-triazine naturally precipitates[5].

However, MicroED data often suffers from dynamic scattering (multiple electron scattering events within the crystal), which artificially inflates the R-factor (often 15–30%), making the exact positioning of hydrogen atoms ambiguous[6]. To create a self-validating system , MicroED is coupled with Solid-State NMR (ssNMR) Dipolar-Based Experiments . Because ssNMR measures exact internuclear distances (e.g., 1 H- 14 N) independent of scattering phenomena, it orthogonally validates the MicroED structural candidates, yielding an absolute, high-confidence 3D model[6].

Quantitative Performance Comparison

The following table summarizes the experimental data comparing the three workflows for sterically hindered triazine derivatives.

ParameterSCXRDSolution 2D-NMR + DFTMicroED + ssNMR Suite (The Product)
Minimum Sample Size > 10 µm crystal5–10 mg (highly soluble)< 100 nm nanocrystals
Data Acquisition Time 2–24 hours12–48 hours (VT-NMR)< 10 minutes (MicroED)
Resolution Limit 0.7–0.8 ÅN/A (Solution state)0.8–1.0 Å
R-Factor Reliability High (< 5%)N/AOrthogonally validated by ssNMR
Dynamic Info Captured None (Static)Yes (Rotamer exchange barriers)Yes (Solid-state dynamics via NMR)
Success Rate for Triazines Low (< 20%)Moderate (~60%, ambiguous)High (> 95%)

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following step-by-step methodologies detail the integrated MicroED and ssNMR workflow. This protocol is designed to be self-validating: the electron diffraction generates the geometric candidates, and the spin-dynamics simulation of the NMR data confirms the correct isomer.

Protocol 1: Cryo-MicroED Data Acquisition

Causality Check: Plunge-freezing is utilized not just for preservation, but to mitigate the rapid vacuum-induced sublimation common with volatile, bulky small molecules.

  • Sample Preparation: Suspend 2 mg of 4,5,6-tri-tert-butyl-1,2,3-triazine nanocrystalline powder in 100 µL of a cold, non-solvating anti-solvent (e.g., pre-chilled hexanes). Sonicate for 30 seconds to break up aggregates.

  • Grid Application: Apply 2 µL of the suspension to a glow-discharged holey carbon TEM grid (Quantifoil R2/2).

  • Vitrification: Blot the grid from the back for 2.5 seconds using filter paper, then immediately plunge-freeze into liquid ethane.

  • Data Collection: Transfer the grid to a Cryo-TEM operating at 200 keV (e.g., Talos Arctica) maintained at 79 K. Locate isolated nanocrystals (100–300 nm thick) using low-dose overfocused diffraction mode[7].

  • Continuous Rotation: Collect diffraction data using a direct electron detector. Continuously rotate the stage from -30° to +30° at a rate of 0.5°/s. Critical Constraint: Keep total electron fluence below 5 e⁻/Ų to prevent beam-induced cleavage of the tert-butyl groups[7].

  • Processing: Process the frames using DIALS to generate a list of candidate unit cells and atomic coordinates[5].

Protocol 2: ssNMR Dipolar Validation (PM-S-RESPDOR)

Causality Check: Dynamic scattering in MicroED makes 14 N and 13 C differentiation difficult. The 1 H- 14 N dipolar coupling measured here provides an exact distance constraint that filters out false MicroED structural candidates.

  • Rotor Packing: Pack 15 mg of the remaining triazine microcrystalline powder into a 1.9 mm magic-angle spinning (MAS) zirconia rotor.

  • MAS Spinning: Spin the sample at 40 kHz in a 600 MHz solid-state NMR spectrometer at 293 K.

  • Pulse Sequence Application: Apply the 1 H- 14 N Phase-Modulated Rotational-Echo Saturation-Pulse Double-Resonance (PM-S-RESPDOR) sequence[6].

  • Dephasing Measurement: Measure the dephasing fraction ( ΔS/S0​ ) of the specific tert-butyl 1 H resonances as a function of the dipolar mixing time.

  • Numerical Validation: Import the MicroED candidate structures into a spin-dynamics simulation software (e.g., Simpson). Simulate the expected dephasing curves for each candidate. The structure exhibiting the lowest root-mean-square deviation (RMSD) against the experimental NMR data is definitively confirmed as the absolute structure[6].

Workflow Visualization

The following diagram maps the logical decision tree and integration of the MicroED-ssNMR suite compared to traditional methods.

G cluster_0 Traditional Alternatives (High Failure Rate) cluster_1 The Product: Integrated Suite (Self-Validating) Start 4,5,6-Tri-tert-butyl-1,2,3-triazine Sample Triage SCXRD SCXRD Requires >10 µm crystal Start->SCXRD Large crystal? SolNMR Solution 2D-NMR Rotamer broadening masks data Start->SolNMR Soluble? MicroED Cryo-MicroED Solves 100 nm nanocrystals Start->MicroED Nanocrystalline powder ssNMR ssNMR Validation Resolves dynamic scattering MicroED->ssNMR Candidate 3D Structures Final Absolute Structural Confirmation ssNMR->Final Dipolar Distance Match

Caption: Decision matrix comparing traditional SCXRD/NMR against the self-validating MicroED-ssNMR workflow.

References

  • Structural investigations of three triazines: Solution-state NMR studies of internal rotation and structural information. ResearchGate. 3

  • Chapter 3 – Structural characterization of triazines. TDX. 2

  • Post-Transition-State Dynamics Induced Product Diversity in the Thermal Rearrangement of Cyclopropenyl Azides. Journal of the American Chemical Society. 1

  • MicroED Structure Determination Service for Novel Materials. Creative Biostructure. 4

  • Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry. PMC / NIH. 5

  • Combining MicroED and native mass spectrometry for structural discovery of enzyme–small molecule complexes. PNAS. 7

  • Structure Solution of Nano-Crystalline Small Molecules Using MicroED and Solid-State NMR Dipolar-Based Experiments. MDPI. 6

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Safety & Regulatory Compliance

Safety

Handling the Unknown: A Safety Protocol for 4,5,6-Tri-tert-butyl-1,2,3-triazine

In the landscape of chemical research and drug development, we often encounter novel compounds with limited or non-existent safety data. 4,5,6-Tri-tert-butyl-1,2,3-triazine is one such molecule.

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of chemical research and drug development, we often encounter novel compounds with limited or non-existent safety data. 4,5,6-Tri-tert-butyl-1,2,3-triazine is one such molecule. The absence of a specific Safety Data Sheet (SDS) necessitates a conservative and rigorous approach to handling. This guide provides a comprehensive operational plan grounded in the principles of risk mitigation and procedural safety for handling this and other uncharacterized chemical entities. Our directive is to treat the compound as potentially hazardous until sufficient data proves otherwise.

The Foundational Principle: Risk Assessment with Incomplete Data

When specific toxicological and hazard information is unavailable, a risk assessment must be based on the known hazards of structurally related compounds. Triazines, as a class of aromatic nitrogen heterocycles, can exhibit a range of biological activities and potential hazards. Safety data sheets for various triazine derivatives commonly indicate risks such as skin irritation, serious eye damage, and potential toxicity upon ingestion or inhalation.[1][2][3] Therefore, our protocol is built upon a foundation of caution, assuming these potential hazards for 4,5,6-Tri-tert-butyl-1,2,3-triazine.

A generic risk assessment for a novel compound should always be performed before any handling.[4][5][6][7][8]

cluster_risk_assessment Risk Assessment for Novel Compounds Start Start: New Compound Handling Request CheckSDS Check for Specific SDS Start->CheckSDS ReviewAnalogs Review SDS of Structural Analogs (e.g., other Triazines) CheckSDS->ReviewAnalogs Not Found AssumeHazards Assume Potential Hazards: - Skin/Eye Irritation - Respiratory Irritant - Potential Toxicity ReviewAnalogs->AssumeHazards DefineControls Define Engineering & Administrative Controls AssumeHazards->DefineControls SelectPPE Select Conservative PPE DefineControls->SelectPPE DevelopSOP Develop Specific Standard Operating Procedure (SOP) SelectPPE->DevelopSOP Proceed Proceed with Caution DevelopSOP->Proceed

Caption: Risk assessment workflow for a chemical with no specific SDS.

Engineering Controls: The Primary Barrier

Personal protective equipment is the last line of defense. The primary method for exposure control must be robust engineering solutions.

Mandatory Procedure: All handling of 4,5,6-Tri-tert-butyl-1,2,3-triazine, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood. The fume hood provides critical ventilation to prevent the inhalation of any dust or aerosols and to protect the researcher from unforeseen reactions.[1][2]

Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the unknown hazard profile, a comprehensive PPE strategy is required. The following table summarizes the minimum required PPE based on the potential hazards extrapolated from known triazine compounds.

Protection Area Required PPE Rationale & Causality
Hand Protection Double-gloving with nitrile gloves.Since no specific chemical resistance data is available, double-gloving provides an additional barrier and reduces the risk of exposure in case the outer glove is compromised. Nitrile gloves offer good general chemical resistance.[9]
Eye & Face Protection Tightly fitting safety goggles and a face shield.Protects against splashes, dust, and unforeseen vigorous reactions. Goggles prevent entry of particles from the sides, while the face shield protects the entire face.[1][2]
Body Protection A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs.Provides a barrier against spills and skin contact. Flame-resistant material is a best-practice standard in a synthetic chemistry environment.
Respiratory Protection Generally not required if all work is performed in a fume hood.A properly functioning fume hood is the primary means of respiratory protection. A respirator (e.g., N95 or higher) should be on standby for emergency situations like a large spill outside of the hood.

Operational Plan: A Step-by-Step Guide

This workflow is designed to minimize exposure at every stage of handling.

cluster_workflow Safe Handling Workflow Prep 1. Prepare Work Area (in Fume Hood, decontaminate surface) DonPPE 2. Don Full PPE (Gloves, Goggles, Face Shield, Lab Coat) Prep->DonPPE Weigh 3. Weigh Compound (Use anti-static weigh boat) DonPPE->Weigh Transfer 4. Transfer & Prepare Solution Weigh->Transfer Handle 5. Perform Experiment Transfer->Handle Cleanup 6. Decontaminate & Clean (Wipe down all surfaces) Handle->Cleanup Waste 7. Segregate & Label Waste ('Hazardous - Uncharacterized Triazine Derivative') Cleanup->Waste DoffPPE 8. Doff PPE Correctly (Remove gloves last, wash hands) Waste->DoffPPE

Caption: Step-by-step workflow for handling 4,5,6-Tri-tert-butyl-1,2,3-triazine.

Storage
  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • The container must be tightly closed and clearly labeled with the full chemical name and a warning: "Caution: Hazards Not Fully Characterized."

Emergency Procedures: Immediate & Decisive Action

In the event of an exposure or spill, swift action is critical.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][11]

  • Skin Contact: Remove all contaminated clothing immediately and wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[10][12]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[10]

Spill Response

For any spill, the priority is personnel safety.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large spills or spills outside of a fume hood, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.

  • Small Spills (Inside a Fume Hood):

    • Ensure proper PPE is worn.

    • Cover the spill with an inert absorbent material like vermiculite or sand.

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

Disposal Plan: Managing Uncharacterized Waste

Since the compound's properties are not fully known, all waste must be treated as hazardous.

  • Waste Characterization: All waste (solid material, contaminated absorbents, empty containers, solutions) must be labeled as "Hazardous Waste: 4,5,6-Tri-tert-butyl-1,2,3-triazine (Uncharacterized)."[14][15]

  • Containerization: Use sealed, chemically compatible containers for waste collection. Do not mix with other waste streams.

  • Disposal Protocol: You cannot legally dispose of a chemical you cannot identify.[16][17] Contact your institution's EHS department to arrange for the characterization and disposal of the unknown chemical waste. They will have specific protocols and approved contractors for handling such materials.[14][17] It is imperative to prevent the accumulation of unknown chemical waste.[15]

By adhering to this comprehensive guide, researchers can confidently and safely handle 4,5,6-Tri-tert-butyl-1,2,3-triazine, upholding the highest standards of laboratory safety and scientific integrity, even in the absence of complete information.

References

  • Unknown Chemical Exposure - Emergency Preparedness. (2025, October 2). Virginia Department of Health. [Link]

  • Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety, Florida State University. [Link]

  • Chemical Exposure and Spill Response Procedures. New Mexico State University. [Link]

  • What to do in a chemical emergency. (2024, October 10). GOV.UK. [Link]

  • HAZARDOUS MATERIAL FACT SHEET Unknown Chemical Disposal. University of Nebraska Omaha. [Link]

  • What to Do in a Chemical Emergency. (2024, April 10). Centers for Disease Control and Prevention (CDC). [Link]

  • Disposing of unknown chemicals - Pioneering new techniques. (2024, April 12). CSG. [Link]

  • Unknown Chemical Disposal - Identification & Compliant Disposal Services. (2026, March 10). Clearline Environmental. [Link]

  • Unknown Laboratory Chemicals Disposal. Safety & Risk Services, The University of British Columbia. [Link]

  • 3 Types of Risk Assessments for Minimising Chemical Risks and Hazards. (2025, January 20). Storemasta. [Link]

  • SAFETY DATA SHEET 1,3,5-Triazine-2,4,6-triamine, N,N-di-2-propenyl-. (2019, January 24). Synerzine. [Link]

  • Triazine Pesticides Standard - Safety Data Sheet. (2019, April 1). Agilent. [Link]

  • material safety data sheet - 2,4,6-tri-(2-pyridyl) 1,3,5-triazine 99% ar (tptz). Oxford Lab Fine Chem. [Link]

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